molecular formula C9H14N2O2 B1335161 3-isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 769132-77-6

3-isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B1335161
CAS No.: 769132-77-6
M. Wt: 182.22 g/mol
InChI Key: FNZPEHCXMGHUNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid is a chemical compound with the CAS Registry Number 769132-77-6 . It has a molecular formula of C9H14N2O2 and a molecular weight of 182.22 g/mol . The product is offered as a building block for research and early discovery purposes, intended for use by qualified researchers in a laboratory setting only . This pyrazole-carboxylic acid derivative should be stored sealed in a dry environment at room temperature to maintain stability . Please note that this product is provided for research purposes and is not intended for diagnostic or therapeutic uses. The buyer assumes responsibility for confirming product identity and/or purity to ensure it is fit for their specific research application . From a safety perspective, this compound carries the hazard statement H302, indicating it may be harmful if swallowed . Researchers should handle with standard safety precautions, including the use of protective equipment as stated in the precautionary measures .

Properties

IUPAC Name

2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-6(2)4-7-5-8(9(12)13)11(3)10-7/h5-6H,4H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZPEHCXMGHUNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN(C(=C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390193
Record name 1-Methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769132-77-6
Record name 1-Methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=769132-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Characterization of 3-Isobutyl-1-methyl-1H-pyrazole-5-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound in public literature, this document presents predicted spectroscopic data based on the analysis of structurally similar pyrazole derivatives and general principles of spectroscopic techniques. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to guide researchers in their laboratory work.

Molecular Structure

Chemical Name: this compound CAS Number: 769132-77-6[1] Molecular Formula: C₉H₁₄N₂O₂[1] Molecular Weight: 182.22 g/mol [1]

Chemical structure of this compound Figure 1: Chemical structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of related compounds found in the literature and established spectroscopic principles.

¹H NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Broad Singlet1H-COOH
~6.8Singlet1HH-4 (pyrazole ring)
~4.0Singlet3HN-CH₃
~2.6Doublet2H-CH₂- (isobutyl)
~2.0Multiplet1H-CH- (isobutyl)
~0.9Doublet6H-CH(CH₃)₂ (isobutyl)
¹³C NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)Assignment
~165-170C=O (carboxylic acid)
~150-155C-3 (pyrazole ring)
~140-145C-5 (pyrazole ring)
~110-115C-4 (pyrazole ring)
~38-42N-CH₃
~35-40-CH₂- (isobutyl)
~28-32-CH- (isobutyl)
~20-25-CH(CH₃)₂ (isobutyl)
IR Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid dimer)[2][3]
2960-2850Medium-StrongC-H stretch (aliphatic)
~1700StrongC=O stretch (carboxylic acid)[3]
~1600MediumC=N stretch (pyrazole ring)
~1460MediumC-H bend (aliphatic)
~1200-1300MediumC-O stretch (carboxylic acid)
~900-1000MediumO-H bend (out-of-plane, carboxylic acid dimer)
Mass Spectrometry Data (Predicted)
m/zInterpretation
182[M]⁺ (Molecular ion)
167[M - CH₃]⁺
137[M - COOH]⁺
125[M - C₄H₉]⁺
45[COOH]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of the compound for ¹H NMR and 20-25 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 16-32.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-15 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-200 ppm.

  • Temperature: 298 K.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption line shapes.

  • Apply baseline correction.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the empty ATR crystal should be collected before running the sample.

Data Processing:

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Sample Preparation (for ESI-MS):

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • A small amount of formic acid or ammonium hydroxide can be added to promote ionization.

Data Acquisition (ESI-MS):

  • Ionization Mode: Positive or negative ion mode.

  • Mass Range: m/z 50-500.

  • Capillary Voltage: 3-4 kV.

  • Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent.

Data Processing:

  • Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

  • Analyze the fragmentation pattern to identify characteristic fragment ions.

Visualizations

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.

Spectroscopic_Characterization_Workflow Synthesis Compound Synthesis & Purification Purity Purity Assessment (e.g., LC-MS, TLC) Synthesis->Purity Initial Sample NMR NMR Spectroscopy (1H, 13C, 2D) Purity->NMR Pure Sample MS Mass Spectrometry (HRMS) Purity->MS Pure Sample IR IR Spectroscopy Purity->IR Pure Sample Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Structural Fragments MS->Structure_Elucidation Molecular Formula & Fragments IR->Structure_Elucidation Functional Groups Data_Archiving Data Archiving & Reporting Structure_Elucidation->Data_Archiving Confirmed Structure

A generalized workflow for compound characterization.

References

An In-depth Technical Guide on the Physicochemical Properties of 3-isobutyl-1-methyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. Understanding the physicochemical properties of this specific molecule is fundamental for its potential application in pharmaceutical development, including formulation, pharmacokinetics, and pharmacodynamics. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for its synthesis and characterization, and logical workflows for property determination.

Core Physicochemical Properties

A thorough literature search has been conducted to collate the physicochemical data for this compound. The available quantitative data is summarized in the tables below. It is important to note that experimental data for several key parameters were not publicly available at the time of this review. In such cases, the data is marked as "Not Available."

Table 1: General and Physical Properties
PropertyValueSource
Molecular Formula C₉H₁₄N₂O₂[1]
Molecular Weight 182.22 g/mol [1]
Appearance Solid (predicted)-
Melting Point Not Available-
Boiling Point Not Available-
Solubility Not Available-
Table 2: Chemical and Spectroscopic Properties
PropertyValueSource
IUPAC Name This compound-
CAS Number 769132-77-6[1]
pKa Not Available-
LogP Not Available-
¹³C NMR (CDCl₃, δ, ppm) 163.45, 150.95, 132.64, 111.34, 39.08, 36.74, 28.86, 22.30[2]
High-Resolution Mass Spectrometry (HR-MS, ESI) m/z = 183.11248 (M+H)⁺[2]

Experimental Protocols

Detailed experimental procedures for the synthesis and characterization of this compound are crucial for its replication and further study. The following protocols are based on a documented synthesis.

Synthesis of this compound

The synthesis of the title compound involves a multi-step process, beginning with the condensation of 4-methyl-pentan-2-one and diethyl oxalate.

Step 1: Synthesis of an intermediate diketone

  • Dissolve sodium ethoxide (7.48 g, 0.11 mol) in 150 mL of anhydrous ethanol at -20°C.

  • Sequentially add 4-methyl-pentan-2-one (10.0 g, 0.1 mol) and diethyl oxalate (14.6 g, 0.1 mol) to the solution while maintaining the temperature at -20°C.

  • Stir the resulting mixture for 1 hour at 0°C, followed by overnight stirring at ambient temperature.

  • Concentrate the reaction mixture under vacuum.

  • To the residue, add diluted hydrochloric acid (2 mol/L, 120 mL).

  • Extract the mixture with dichloromethane (3 x 120 mL) to yield the intermediate diketone.

This generalized initial step is a common method for forming the precursor needed for pyrazole synthesis.

Step 2: Cyclization to form the pyrazole ring A subsequent cyclization reaction with a hydrazine derivative is required to form the pyrazole ring. The specific details for the synthesis of the title compound from this intermediate were not fully detailed in the provided search results.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Dissolve a small sample of the purified compound in an appropriate deuterated solvent (e.g., CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 300 MHz or higher).

  • Process the spectra to identify characteristic chemical shifts and coupling constants to confirm the molecular structure.

High-Resolution Mass Spectrometry (HR-MS)

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI).

  • Acquire the high-resolution mass spectrum to determine the accurate mass of the molecular ion, which can be used to confirm the elemental composition.

Logical Workflows and Diagrams

To facilitate a clear understanding of the experimental and logical processes involved in characterizing a novel compound like this compound, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization start Starting Materials reaction Chemical Reaction start->reaction workup Reaction Workup & Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification structure Structural Elucidation (NMR, MS) purification->structure physical Physical Properties (MP, BP, Solubility) structure->physical chemical Chemical Properties (pKa, LogP) physical->chemical signaling_pathway_template compound This compound target Biological Target (e.g., Enzyme, Receptor) compound->target Inhibition/Activation downstream1 Downstream Effector 1 target->downstream1 downstream2 Downstream Effector 2 target->downstream2 response Cellular Response downstream1->response downstream2->response

References

A Technical Guide to the Crystal Structure Analysis of 3-isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of 3-isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid. While, to date, the specific crystal structure of this compound is not publicly available, this document outlines the established experimental and computational protocols that would be employed for its determination. The guide covers synthesis and crystallization, single-crystal X-ray diffraction, structure solution and refinement, and data analysis. Detailed experimental protocols and representative data tables are provided to illustrate the expected outcomes of such an analysis. Furthermore, a workflow diagram is included to visually represent the process of crystal structure determination. This document serves as a valuable resource for researchers and professionals in the fields of crystallography, medicinal chemistry, and drug development who are interested in the structural elucidation of pyrazole derivatives.

Introduction

Pyrazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The specific compound, this compound, is a substituted pyrazole with potential applications in drug discovery and development. Understanding the three-dimensional arrangement of atoms in its crystalline state is crucial for elucidating structure-activity relationships, optimizing lead compounds, and predicting physicochemical properties such as solubility and stability.

This guide details the theoretical framework and practical steps for the crystal structure analysis of this compound, from material synthesis to the final structural refinement and data presentation.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and the growth of high-quality single crystals, followed by X-ray diffraction analysis.

Synthesis and Crystallization

A plausible synthetic route to this compound would involve the cyclocondensation of a β-dicarbonyl compound with a substituted hydrazine, followed by appropriate functional group manipulations.

Synthesis of this compound:

A common method for synthesizing pyrazole rings is the reaction of a 1,3-dicarbonyl compound with a hydrazine. For the target molecule, a potential starting material would be an isobutyl-substituted β-ketoester. This would be reacted with methylhydrazine to form the pyrazole ring. Subsequent hydrolysis of the ester group would yield the desired carboxylic acid.

Crystallization:

Obtaining single crystals of sufficient size and quality is paramount for X-ray diffraction studies. Several crystallization techniques can be employed:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile solvent (the precipitant). The slow diffusion of the precipitant vapor into the compound's solution reduces its solubility, promoting crystal growth.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystallization.

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.

Data Collection:

A single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated, and diffraction patterns are collected at various orientations.

  • Instrumentation: A modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector) is used.

  • Temperature: Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and to integrate the intensities of the reflections. This data is then corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).

Structure Solution and Refinement

The processed diffraction data is used to determine the arrangement of atoms within the crystal lattice.

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods, which are computational algorithms that use the measured reflection intensities to phase the structure factors.

  • Structure Refinement: The initial atomic model is refined using a least-squares method. This iterative process adjusts the atomic coordinates and thermal parameters to minimize the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed by various metrics, including the R-factor.

Data Presentation

The results of a crystal structure analysis are typically presented in a series of tables summarizing the key crystallographic parameters. Although the specific data for this compound is not available, the following tables illustrate the expected format and content based on analyses of similar pyrazole derivatives.

Table 1: Crystal Data and Structure Refinement Parameters (Hypothetical)

ParameterValue
Empirical formulaC₉H₁₄N₂O₂
Formula weight182.22
Temperature100(2) K
Wavelength0.71073 Å (Mo Kα)
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.5(1) Å, b = 12.3(2) Å, c = 9.8(1) Å, β = 105.2(1)°
Volume990(3) ų
Z4
Density (calculated)1.222 Mg/m³
Absorption coefficient0.088 mm⁻¹
F(000)392
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.50 to 28.00°
Reflections collected5000
Independent reflections2200 [R(int) = 0.03]
Completeness to theta = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2200 / 0 / 120
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.110
R indices (all data)R1 = 0.055, wR2 = 0.120
Largest diff. peak and hole0.30 and -0.25 e.Å⁻³

Table 2: Selected Bond Lengths (Å) and Angles (°) (Hypothetical)

BondLength (Å)AngleDegrees (°)
N1-N21.37(1)N2-N1-C5108.0(1)
N1-C51.34(1)N1-N2-C3110.0(1)
N2-C31.35(1)N2-C3-C4106.0(1)
C3-C41.40(1)C3-C4-C5107.0(1)
C4-C51.38(1)C4-C5-N1109.0(1)
C5-C61.48(1)O1-C6-O2123.0(1)
C6-O11.25(1)O1-C6-C5120.0(1)
C6-O21.30(1)O2-C6-C5117.0(1)

Mandatory Visualization

A clear workflow is essential for understanding the process of crystal structure determination. The following diagram, generated using Graphviz, illustrates the key stages.

Crystal_Structure_Analysis_Workflow Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization CrystalSelection Crystal Selection and Mounting Crystallization->CrystalSelection DataCollection X-ray Diffraction Data Collection CrystalSelection->DataCollection DataProcessing Data Processing and Reduction DataCollection->DataProcessing StructureSolution Structure Solution (e.g., Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement (Least-Squares) StructureSolution->StructureRefinement Validation Structure Validation and Analysis StructureRefinement->Validation CIF Crystallographic Information File (CIF) Validation->CIF

Caption: Workflow for Crystal Structure Analysis.

As no specific biological data or signaling pathways for this compound have been reported, a diagram for signaling pathways cannot be provided at this time.

Conclusion

The crystal structure analysis of this compound, while not yet publicly documented, can be systematically approached using well-established methodologies. This guide provides a comprehensive roadmap for researchers, outlining the necessary steps from synthesis and crystallization to data collection, structure solution, and refinement. The provided templates for data presentation and the workflow diagram offer a clear framework for the execution and reporting of such an analysis. The structural information ultimately obtained would be invaluable for advancing the understanding and potential applications of this and related pyrazole compounds in various scientific disciplines.

A Deep Dive into Pyrazole Carboxylic Acid Derivatives: A Theoretical and Computational Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole carboxylic acid derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1] This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the rational design and analysis of these promising therapeutic agents. We delve into the application of Density Functional Theory (DFT) for elucidating molecular structures and electronic properties, molecular docking for predicting binding interactions with biological targets, Quantitative Structure-Activity Relationship (QSAR) for modeling and predicting biological activity, and pharmacophore modeling for identifying essential structural features for activity. This guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of these computational tools, complete with detailed protocols, quantitative data summaries, and visual workflows to facilitate their application in the discovery and development of novel pyrazole-based therapeutics.

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. Its derivatives are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and analgesic activities.[2][3] The incorporation of a carboxylic acid moiety further enhances the drug-like properties of these molecules, providing a key interaction point for biological targets. The development of potent and selective pyrazole carboxylic acid derivatives is greatly accelerated by the use of computational chemistry techniques. These in silico methods offer a cost-effective and time-efficient approach to predict molecular properties, understand mechanisms of action, and guide the synthesis of new and more effective drug candidates.

This whitepaper will explore the core computational techniques that have proven invaluable in the study of pyrazole carboxylic acid derivatives.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used to determine optimized molecular geometries, electronic properties, and spectroscopic features of pyrazole carboxylic acid derivatives.

Methodology

A common approach for DFT calculations on pyrazole carboxylic acid derivatives involves the following steps:

  • Structure Drawing and Initial Optimization: The 2D structure of the pyrazole carboxylic acid derivative is drawn using a molecular editor and converted to a 3D structure. An initial geometry optimization is often performed using a molecular mechanics force field.

  • DFT Calculation Setup: The geometry is then fully optimized using a DFT method. A popular choice is the B3LYP functional combined with a basis set such as 6-31G* or 6-311++G(d,p).[4][5][6] The selection of the functional and basis set is crucial for obtaining accurate results.

  • Property Calculation: Following geometry optimization, various electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and molecular electrostatic potential (MEP).

  • Frequency Analysis: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Workflow for DFT Calculations

DFT_Workflow start Start: 2D Structure of Pyrazole Carboxylic Acid Derivative mol_editor Draw and Convert to 3D in Molecular Editor start->mol_editor initial_opt Initial Geometry Optimization (Molecular Mechanics) mol_editor->initial_opt dft_setup DFT Calculation Setup (e.g., B3LYP/6-31G*) initial_opt->dft_setup geom_opt Geometry Optimization dft_setup->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc prop_calc Calculation of Electronic Properties (HOMO, LUMO, MEP, etc.) freq_calc->prop_calc Confirm minimum analysis Analysis of Results prop_calc->analysis end End: Optimized Structure and Electronic Properties analysis->end

A generalized workflow for performing DFT calculations on pyrazole carboxylic acid derivatives.
Tabulated DFT Data

The following table summarizes key electronic properties calculated for a selection of pyrazole carboxylic acid derivatives from various studies.

CompoundMethodHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)Reference
1H-pyrazole-3-carboxylic acidB3LYP/6-311++G(d,p)-7.21-1.136.083.45[4]
Pyrazole-carboxamide derivative 1B3LYP/6-31G-5.44-1.214.23-[5][6]
Pyrazole-carboxamide derivative 2B3LYP/6-31G-5.56-1.244.32-[5][6]
3-(2-furyl)-1H-pyrazole-5-carboxylic acidB3LYP/6-31G(d)-6.54-2.094.45-[7]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. It is instrumental in understanding the binding mode of pyrazole carboxylic acid derivatives to their biological targets and in virtual screening of compound libraries.

Methodology

A typical molecular docking protocol involves:

  • Receptor and Ligand Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are often removed, and polar hydrogens and charges are added. The 3D structure of the pyrazole carboxylic acid derivative (ligand) is prepared, often by energy minimization.

  • Binding Site Identification: The active site of the protein is defined. This can be done based on the location of a co-crystallized ligand or by using pocket prediction algorithms.

  • Docking Simulation: A docking program, such as AutoDock Vina, is used to explore the conformational space of the ligand within the defined binding site.[8][9] The program generates multiple binding poses and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Docking Results: The predicted binding poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues. The docking scores are used to rank the compounds.

Workflow for Molecular Docking

Docking_Workflow start Start: Target Protein and Ligand Structures receptor_prep Receptor Preparation (Remove water, add hydrogens/charges) start->receptor_prep ligand_prep Ligand Preparation (Energy minimization) start->ligand_prep binding_site Define Binding Site receptor_prep->binding_site docking_run Perform Docking (e.g., AutoDock Vina) ligand_prep->docking_run binding_site->docking_run pose_generation Generate and Score Binding Poses docking_run->pose_generation analysis Analyze Interactions and Rank Compounds pose_generation->analysis end End: Predicted Binding Mode and Affinity analysis->end QSAR_Workflow start Start: Dataset of Compounds and Biological Activities descriptor_calc Calculate Molecular Descriptors start->descriptor_calc data_split Split Data into Training and Test Sets descriptor_calc->data_split model_build Build QSAR Model using Statistical Methods (e.g., MLR) data_split->model_build Training Set internal_val Internal Validation (Cross-validation) model_build->internal_val external_val External Validation with Test Set internal_val->external_val Test Set model_analysis Analyze Model Performance external_val->model_analysis end End: Predictive QSAR Model model_analysis->end Pharmacophore_Workflow start Start: Set of Active Molecules feature_id Identify Common Chemical Features start->feature_id hypothesis_gen Generate Pharmacophore Hypotheses (e.g., Catalyst) feature_id->hypothesis_gen hypothesis_rank Rank and Select the Best Hypothesis hypothesis_gen->hypothesis_rank model_val Validate the Pharmacophore Model hypothesis_rank->model_val virtual_screening Use for Virtual Screening or De Novo Design model_val->virtual_screening end End: Validated Pharmacophore Model virtual_screening->end

References

The Versatile Chemistry of Pyrazole-5-Carboxylic Acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazole-5-carboxylic acid moiety is a cornerstone in modern medicinal chemistry, serving as a critical building block in a wide array of pharmacologically active compounds.[1][2] Its prevalence in numerous approved drugs, from anti-inflammatory agents like celecoxib to treatments for erectile dysfunction such as sildenafil, underscores its importance.[3] This guide provides an in-depth exploration of the chemical reactivity of this scaffold, offering detailed experimental protocols, quantitative data, and visual workflows to aid researchers, scientists, and drug development professionals in harnessing its full potential.

Core Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid at the 5-position of the pyrazole ring is the primary site of reactivity, offering a versatile handle for a variety of chemical transformations. These reactions are fundamental for creating diverse libraries of compounds for drug screening and lead optimization.

Esterification

Esterification is a common transformation used to modify the pharmacokinetic properties of a lead compound, such as solubility and cell permeability. The reaction typically involves treating the pyrazole-5-carboxylic acid with an alcohol in the presence of an acid catalyst.

Table 1: Representative Esterification Reactions

Starting MaterialAlcoholCatalyst/ReagentsSolventConditionsYield (%)Reference
Pyrazole-3-carboxylic acidEthanolNot specifiedNot specifiedNot specifiedNot specified[1]
1-Alkyl-pyrazole-5-carboxylic acidVarious alcoholsNot specifiedAlcoholNot specifiedNot specified[4]
5-Acetyl-1H-pyrazole-3-carboxylic acidEthanolMg(OH)₂EtOH/H₂OReflux, 14hNot specified[5]

Experimental Protocol: General Esterification

A general procedure for the synthesis of pyrazole-5-carboxylates involves the reaction of the corresponding pyrazole-5-carboxylic acid with an alcohol. For instance, ethyl 1-alkyl-pyrazole-5-carboxylates can be prepared by reacting the enolate of a 2,4-diketocarboxylic ester with an N-alkylhydrazinium salt in a suitable solvent.[4] Another approach involves the 1,3-dipolar cycloaddition of ethyl diazoacetate with α-methylene carbonyl compounds.[6]

Amidation

Amidation is arguably one of the most crucial reactions for this moiety, as the resulting amide bond is a key structural feature in many bioactive molecules. This transformation is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with an amine. Direct coupling methods using reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are also widely employed.

Table 2: Amidation Reaction Examples

Starting MaterialAmineCoupling Reagents/MethodSolventConditionsYield (%)Reference
4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride5-amino-1,3,4-thiadiazole-2-sulfonamideN/ANot specifiedNot specifiedNot specified[7]
5-Bromothiophene carboxylic acid3-methyl-1-phenyl pyrazol-5-amineDMAPDCM0 °C68%[8]
Pyrazole-3-carboxylic acid derivativesVarious anilidesN/AXyleneReflux, 10h65-69%[9]
5-Acetylpyrazole-3-carboxylic acidPrimary amine 3T3P, DIPEA or HOBt, EDCNot specifiedNot specifiedNot specified[5]

Experimental Protocol: Synthesis of Pyrazole-5-Carboxamides via Acid Chloride

  • Acid Chloride Formation: Suspend the pyrazole-5-carboxylic acid (1 equivalent) in a suitable solvent like toluene. Add a catalytic amount of dimethylformamide (DMF). Carefully add thionyl chloride (SOCl₂) (5 equivalents) to the mixture under cooling. Heat the reaction mixture to reflux for 4 hours. After cooling, the excess SOCl₂ can be removed under reduced pressure.[5][9]

  • Amidation: Dissolve the resulting crude acid chloride in an appropriate solvent such as dichloromethane (DCM). Add the desired amine (1 equivalent) and a base like 4-dimethylaminopyridine (DMAP) (1.7 equivalents). Stir the reaction at 0°C to room temperature until completion, monitored by TLC.[8]

  • Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired amide.[8]

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Pyrazole-5-COOH Pyrazole-5- Carboxylic Acid AcidChloride Formation of Acid Chloride Pyrazole-5-COOH->AcidChloride SOCl2 SOCl₂/DMF SOCl2->AcidChloride Amine Primary/Secondary Amine Amidation Nucleophilic Acyl Substitution Amine->Amidation Base Base (e.g., DMAP) Base->Amidation AcidChloride->Amidation Product Pyrazole-5-Carboxamide Amidation->Product

Workflow for Pyrazole-5-Carboxamide Synthesis.
Decarboxylation

Decarboxylation, the removal of the carboxylic acid group, can be a crucial step to access pyrazoles with a hydrogen at the 5-position. This reaction is often challenging but can be achieved under specific conditions, including thermal methods, or catalysis with metals like copper.

Table 3: Decarboxylation Conditions

Starting MaterialReagents/CatalystSolventTemperature (°C)Yield (%)Reference
5-Arylpyrazole-4-carboxylic acid ester1. NaOH (aq) 2. H₂SO₄DMA15076[10]
3,5-bis(haloalkyl)-pyrazole-4-carboxylic acidAcidic (e.g., H₂SO₄)Water80-190Not specified[11]
3,5-bis(haloalkyl)-pyrazole-4-carboxylic acidBasic (e.g., NaOH)Water80-120Not specified[11]
3,5-Pyrazole-dicarboxylic acidCu(II)Pyridine-waterNot specifiedNot specified[12]

Experimental Protocol: Decarboxylation under Basic/Acidic Conditions

  • A mixture of ethyl 1-methyl-5-arylpyrazole-4-carboxylate (1 equivalent) and 2 N aqueous NaOH (4 equivalents) in dimethylacetamide (DMA) is stirred at 100°C for 1 hour to facilitate hydrolysis of the ester.[10]

  • After cooling, the mixture is acidified with H₂SO₄ (10 equivalents).[10]

  • The reaction is then heated to 150°C for 10 hours to effect decarboxylation.[10]

  • The mixture is basified with 2 N aqueous NaOH and extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield the decarboxylated product.[10]

G Start 5-Arylpyrazole- 4-carboxylate Ester Hydrolysis Ester Hydrolysis (NaOH, 100°C) Start->Hydrolysis Acidification Acidification (H₂SO₄) Hydrolysis->Acidification Decarboxylation Decarboxylation (150°C) Acidification->Decarboxylation Product 5-Arylpyrazole Decarboxylation->Product

Decarboxylation of a Pyrazole Carboxylate.

Reactivity Involving the Pyrazole Ring

The pyrazole ring itself is an aromatic heterocycle, and its reactivity is influenced by the electron-withdrawing nature of the carboxylic acid group.

Cyclization Reactions

The pyrazole carboxylic acid moiety is an excellent precursor for the synthesis of fused heterocyclic systems.[13] For example, the acid can be converted to an acid hydrazide, which can then undergo cyclization with various reagents to form pyrazolopyrimidinones or pyrazolotriazines.[13] Similarly, 5-aminopyrazole-4-carboxylic acid can be used to synthesize pyrazolo[3,4-d]pyrimidine derivatives.[14][15]

Role in Drug Development and Medicinal Chemistry

The pyrazole-5-carboxylic acid scaffold is a "privileged structure" in drug discovery due to its ability to interact with a wide range of biological targets.[1][16]

Bioisosteric Replacement

In drug design, the pyrazole ring can serve as a bioisostere for other aromatic systems like benzene or imidazole, often leading to improved potency and physicochemical properties such as aqueous solubility.[17] The carboxylic acid group itself can be replaced by bioisosteres like tetrazoles to enhance metabolic stability and oral bioavailability.[18][19][20] This strategy is crucial for overcoming pharmacokinetic challenges during lead optimization.

Enzyme Inhibition

Derivatives of pyrazole carboxylic acid are potent inhibitors of various enzymes. For instance, they have been identified as inhibitors of long-chain L-2-hydroxy acid oxidase 2 (Hao2), an enzyme linked to blood pressure regulation.[21] They are also key components in inhibitors of carbonic anhydrase, a target for glaucoma treatment.[7][22] The anticancer activity of many pyrazole derivatives involves the inhibition of key signaling proteins like cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR).[23]

G cluster_pathway Enzyme Inhibition Pathway Inhibitor Pyrazole-5-Carboxylic Acid Derivative Enzyme Target Enzyme (e.g., Carbonic Anhydrase, CDK, Hao2) Inhibitor->Enzyme Inhibition Product Product Enzyme->Product Catalysis CellularProcess Pathological Cellular Process (e.g., Tumor Growth, High IOP) Enzyme->CellularProcess Contributes to Substrate Substrate Substrate->Enzyme Product->CellularProcess Drives TherapeuticEffect Therapeutic Effect CellularProcess->TherapeuticEffect Blocked by Inhibition

Role of Pyrazole Derivatives in Enzyme Inhibition.

Conclusion

The pyrazole-5-carboxylic acid moiety exhibits a rich and versatile chemical reactivity that makes it an invaluable tool for medicinal chemists. The ability to easily perform transformations such as amidation, esterification, and decarboxylation, coupled with its favorable properties as a pharmacophore and bioisostere, ensures its continued prominence in the development of new therapeutics. The protocols and data presented in this guide offer a solid foundation for researchers to explore and exploit the chemistry of this remarkable heterocyclic scaffold.

References

A Comprehensive Technical Review of 3-Substituted-1-Methyl-Pyrazole-5-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1] Among the vast array of pyrazole derivatives, 3-substituted-1-methyl-pyrazole-5-carboxylic acids represent a particularly significant subclass. The specific arrangement of substituents—a methyl group at the N1 position, a carboxylic acid at C5, and a variable moiety at C3—provides a unique template for molecular design, enabling fine-tuning of physicochemical properties and biological activities. This technical guide provides a comprehensive literature review of this scaffold, detailing its synthesis, spectroscopic characterization, and diverse therapeutic potential. It includes structured data tables for quantitative comparison, detailed experimental protocols for key methodologies, and graphical visualizations of synthetic and biological pathways to serve as an in-depth resource for researchers in drug discovery and development.

Synthetic Methodologies

The construction of the 3-substituted-1-methyl-pyrazole-5-carboxylic acid core is primarily achieved through cyclocondensation reactions, with the Knorr pyrazole synthesis and its variations being the most prevalent methods.

Knorr Pyrazole Synthesis

The most fundamental and widely adopted method involves the condensation of a β-dicarbonyl compound (or its synthetic equivalent) with methylhydrazine. To obtain the desired 5-carboxylic acid functionality, the β-dicarbonyl precursor is typically a derivative of oxaloacetic acid.

The general synthetic scheme proceeds as follows:

  • Formation of a β-keto ester equivalent : A common starting point is the Claisen condensation between a ketone (R-CO-CH₃) and diethyl oxalate to form a 2,4-dioxoalkanoate.

  • Cyclocondensation with Methylhydrazine : The resulting diketo ester is then reacted with methylhydrazine. The reaction proceeds via nucleophilic attack of the hydrazine, followed by cyclization and dehydration to form the pyrazole ring. The use of methylhydrazine (CH₃NHNH₂) is crucial for installing the methyl group at the N1 position. The regioselectivity of this step dictates the final substitution pattern.

  • Saponification : The resulting pyrazole ester is hydrolyzed, typically under basic conditions (e.g., using NaOH or KOH), followed by acidification to yield the final 3-substituted-1-methyl-pyrazole-5-carboxylic acid.

G ketone R-CO-CH₃ (Ketone) diketoester R-CO-CH₂-CO-COOEt (Dioxoalkanoate Intermediate) ketone->diketoester oxalate EtOOC-COOEt (Diethyl Oxalate) oxalate->diketoester base Base (e.g., NaOEt) pyrazole_ester Ethyl 3-R-1-methyl- 1H-pyrazole-5-carboxylate diketoester->pyrazole_ester Cyclocondensation methylhydrazine CH₃NHNH₂ (Methylhydrazine) methylhydrazine->pyrazole_ester final_product 3-R-1-methyl-1H-pyrazole- 5-carboxylic acid pyrazole_ester->final_product Saponification hydrolysis 1. NaOH 2. H₃O⁺

Caption: General Knorr synthesis for 3-substituted-1-methyl-pyrazole-5-carboxylic acids.
Alternative Synthetic Routes

While the Knorr synthesis is robust, other methods have been developed. These include "one-pot" procedures starting from arenes and carboxylic acids, and cycloaddition reactions.[2] Another approach involves the oxidation of a pre-formed 3,5-dimethyl-1-substituted pyrazole using a strong oxidizing agent like potassium permanganate, which converts one of the methyl groups to a carboxylic acid.[3]

Spectroscopic Characterization

The structural elucidation of 3-substituted-1-methyl-pyrazole-5-carboxylic acids relies on standard spectroscopic techniques. The data presented here are typical and may vary based on the substituent at the C3 position and the solvent used.[4][5]

TechniqueNucleus/RegionTypical Chemical Shift / SignalDescription
¹H NMR Pyrazole C4-Hδ 6.4 - 7.0 ppm (singlet)A characteristic singlet for the lone proton on the pyrazole ring.
N1-CH₃δ 3.8 - 4.2 ppm (singlet)A singlet integrating to 3 protons, corresponding to the N-methyl group.
COOHδ 12.0 - 13.5 ppm (broad singlet)A broad, exchangeable proton of the carboxylic acid group.
¹³C NMR Pyrazole C5 (C-COOH)δ 160 - 165 ppmThe carbon bearing the carboxylic acid group.
Pyrazole C3 (C-R)δ 145 - 155 ppmThe carbon attached to the variable substituent.
Pyrazole C4δ 105 - 115 ppmThe CH carbon of the pyrazole ring.
N1-CH₃δ 35 - 40 ppmThe N-methyl carbon.
FT-IR O-H stretch2500 - 3300 cm⁻¹ (broad)Characteristic broad absorption for the carboxylic acid O-H.
C=O stretch1680 - 1720 cm⁻¹Strong absorption from the carboxylic acid carbonyl group.
C=N, C=C stretch1450 - 1600 cm⁻¹Absorptions corresponding to the pyrazole ring stretching vibrations.

Biological Activities and Therapeutic Potential

Derivatives of the 3-substituted-1-methyl-pyrazole-5-carboxylic acid scaffold have been investigated for a wide range of pharmacological activities.[1]

Antimicrobial and Antifungal Activity

Many pyrazole carboxylic acid derivatives exhibit significant inhibitory effects against various bacterial and fungal pathogens.[6] Their mechanism often involves disrupting essential cellular processes in the microorganisms.[4] Some compounds have shown potent activity against multi-drug resistant strains, making them valuable leads for further development.[7] For instance, certain novel pyrazole derivatives have demonstrated minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL, which is four times more potent than the control drug gatifloxacin.[7]

Compound ClassOrganismActivity (MIC/IC₅₀)Reference
Pyrazole-Imidazothiadiazole HybridsMulti-drug resistant bacteriaMIC = 0.25 µg/mL[7]
Nitrofuran-containing PyrazolesE. coli, S. aureus, C. albicansGood activity vs. standards[8]
Pyrazolyl-isoxazolesCryptococcus neoformans9x more potent than miconazole[9]
Anti-inflammatory Activity

The pyrazole scaffold is famously a key component of COX-2 inhibitors like Celecoxib. Derivatives of pyrazole carboxylic acids have also been extensively studied as anti-inflammatory agents.[10] Their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[11] Some novel synthesized compounds have shown edema inhibition percentages significantly higher than standard drugs like indomethacin and celebrex.[5]

Compound ClassAssayActivity (% Inhibition / IC₅₀)Reference
1,3,4-Trisubstituted PyrazolesCarrageenan-induced paw edema≥84.2% inhibition[8]
Pyrazole-substituted heterocyclesCarrageenan-induced paw edema85.8% inhibition[5]
Pyrazole Sulphonamide Derivativesin vitro COX-2 inhibitionIC₅₀ = 0.01 µM[11]
Pyrazole-3(5)-carboxylic acid amidesCarrageenan-induced paw edemaPotent activity vs. indomethacin[12]
Enzyme Inhibition: D-Amino Acid Oxidase (DAAO)

A notable and specific activity is the inhibition of D-amino acid oxidase (DAAO) by 5-methyl-1H-pyrazole-3-carboxylic acid.[3] DAAO is a flavoenzyme that degrades D-serine, a crucial co-agonist of the NMDA receptor in the brain.[13] Dysfunction of the NMDA receptor is implicated in schizophrenia.[14] By inhibiting DAAO, these pyrazole derivatives can increase the levels of D-serine in the brain, offering a potential therapeutic strategy for treating the symptoms of schizophrenia.[15][16] 5-methylpyrazole-3-carboxylic acid was found to be a moderately potent inhibitor with an IC₅₀ of 0.9 µM for human DAAO.[15]

G cluster_0 Normal Physiology cluster_1 Therapeutic Intervention D-Serine D-Serine NMDA_Receptor NMDA Receptor Activation D-Serine->NMDA_Receptor Co-agonist DAAO D-Amino Acid Oxidase D-Serine->DAAO Degradation Pyrazole_Inhibitor Pyrazole Carboxylic Acid Inhibitor DAAO_Inhibited D-Amino Acid Oxidase Pyrazole_Inhibitor->DAAO_Inhibited Inhibits Increased_D_Serine Increased D-Serine Enhanced_Activation Enhanced NMDA Receptor Activation Increased_D_Serine->Enhanced_Activation G start Prepare stock solutions of test compounds in DMSO serial_dilution Perform two-fold serial dilutions of compounds in the plate start->serial_dilution plate Dispense sterile broth (e.g., Mueller-Hinton) into 96-well microtiter plate plate->serial_dilution add_inoculum Inoculate each well with the bacterial suspension serial_dilution->add_inoculum inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) inoculum->add_inoculum controls Include positive (bacteria only) and negative (broth only) controls add_inoculum->controls incubation Incubate the plate at 37°C for 18-24 hours controls->incubation read Visually inspect for turbidity or use a plate reader to measure optical density (OD) incubation->read determine_mic Determine MIC: Lowest concentration with no visible growth read->determine_mic

References

Methodological & Application

Application Note: High-Throughput Screening for Novel Enzyme Inhibitors Using a Pyrazole Carboxylic Acid-Based Library

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for a high-throughput screening (HTS) campaign designed to identify novel inhibitors of a target enzyme using a focused library of 3-isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid derivatives. The protocol outlines a robust fluorescence-based assay, data analysis workflow, and subsequent hit validation steps. This application note serves as a comprehensive guide for researchers aiming to discover new therapeutic agents by leveraging the chemical diversity of pyrazole carboxylic acid scaffolds.

Introduction

Pyrazole carboxylic acid derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties[1]. The structural versatility of the pyrazole scaffold makes it an attractive starting point for the development of novel therapeutics. This compound, a known impurity in the synthesis of Sildenafil, represents a specific chemotype within this broader class[2][3][4]. High-throughput screening (HTS) is a powerful methodology for rapidly evaluating large numbers of such compounds to identify "hits" that modulate the activity of a biological target[5][6].

This application note details a representative HTS protocol for the identification of inhibitors against a generic enzyme target (e.g., a phosphodiesterase or oxidase) from a library centered around the this compound scaffold. The described assay is based on fluorescence polarization, a common technique in HTS for its sensitivity and homogeneous format[5].

Materials and Methods

2.1. Reagents and Materials

  • Compound Library: A collection of this compound derivatives dissolved in 100% DMSO.

  • Target Enzyme: Purified recombinant enzyme of interest.

  • Fluorescent Substrate: A substrate for the enzyme that can be fluorescently labeled.

  • Positive Control: A known inhibitor of the target enzyme (e.g., Sildenafil for PDE5)[5].

  • Negative Control: DMSO.

  • Assay Buffer: Buffer optimized for enzyme activity and stability.

  • Detection Reagents: Reagents for the fluorescence polarization assay.

  • Microplates: 384-well, low-volume, black, flat-bottom plates.

  • Instrumentation: Automated liquid handling system, microplate reader with fluorescence polarization capabilities.

2.2. Experimental Protocol: Primary High-Throughput Screening

  • Compound Plating:

    • Using an automated liquid handler, dispense 50 nL of each compound from the library (10 mM stock in DMSO) into the wells of a 384-well assay plate.

    • Dispense 50 nL of the positive control into designated wells.

    • Dispense 50 nL of DMSO into negative control (vehicle) wells.

  • Enzyme Addition:

    • Prepare a 2X working solution of the target enzyme in assay buffer.

    • Add 5 µL of the 2X enzyme solution to all wells containing compounds and controls.

    • For background wells, add 5 µL of assay buffer without the enzyme.

  • Incubation:

    • Briefly centrifuge the plates (1 minute at 1000 rpm) to ensure proper mixing.

    • Incubate the plates for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Substrate Addition and Reaction Initiation:

    • Prepare a 2X working solution of the fluorescent substrate in assay buffer.

    • Add 5 µL of the 2X substrate solution to all wells to initiate the enzymatic reaction.

  • Reaction Incubation:

    • Incubate the plates for 60 minutes at room temperature, protected from light.

  • Detection:

    • Read the plates on a microplate reader capable of measuring fluorescence polarization.

Data Analysis and Hit Selection

The percentage of inhibition for each compound is calculated using the following formula:

% Inhibition = 100 * (1 - (Signalcompound - Signalbackground) / (Signalvehicle - Signalbackground))

A Z'-factor is calculated to assess the quality of the assay:

Z' = 1 - (3 * (SDvehicle + SDpositive_control)) / |Meanvehicle - Meanpositive_control|

An assay with a Z'-factor > 0.5 is considered robust for HTS. Compounds exhibiting a percent inhibition greater than a predefined threshold (e.g., >50%) are considered primary "hits".

Hit Confirmation and Validation

Primary hits are subjected to a series of validation steps to eliminate false positives and confirm their activity.

  • Re-testing: Confirmed hits are re-tested under the same assay conditions to ensure reproducibility.

  • Dose-Response Analysis: The potency of the confirmed hits is determined by generating a dose-response curve with a serial dilution of the compound. The IC50 value (the concentration at which 50% of the enzyme activity is inhibited) is then calculated.

  • Orthogonal Assays: To rule out assay-specific artifacts, hits are tested in a secondary, mechanistically different assay.

  • Selectivity Profiling: The selectivity of the hits is assessed by testing them against related enzymes or targets.

Data Presentation

Table 1: Representative Primary HTS Data Summary

MetricValue
Total Compounds Screened10,000
Screening Concentration10 µM
Z'-Factor0.78
Primary Hit Rate ( >50% Inhibition)1.2%
Number of Primary Hits120

Table 2: Dose-Response Data for Confirmed Hits

Compound IDScaffoldIC50 (µM)
Hit-001This compound2.5
Hit-0023-propyl-1-methyl-1H-pyrazole-5-carboxylic acid5.1
Hit-0033-isobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid8.9
Positive ControlKnown Inhibitor0.05

Visualizations

HTS_Workflow cluster_prep Assay Preparation cluster_execution Screening Execution cluster_analysis Data Analysis & Hit Selection cluster_validation Hit Validation Compound_Plating Compound Plating (50 nL) Incubation_1 Incubation 1 (15 min) Compound_Plating->Incubation_1 Enzyme_Addition Enzyme Addition (5 µL) Incubation_2 Incubation 2 (60 min) Enzyme_Addition->Incubation_2 Substrate_Addition Substrate Addition (5 µL) FP_Reading Fluorescence Polarization Reading Substrate_Addition->FP_Reading Incubation_1->Enzyme_Addition Incubation_2->Substrate_Addition Data_Analysis Data Analysis (% Inhibition, Z') FP_Reading->Data_Analysis Hit_Selection Hit Selection (>50% Inhibition) Data_Analysis->Hit_Selection Dose_Response Dose-Response (IC50) Hit_Selection->Dose_Response Orthogonal_Assay Orthogonal Assay Dose_Response->Orthogonal_Assay Selectivity Selectivity Profiling Orthogonal_Assay->Selectivity

Caption: High-Throughput Screening Workflow.

Signaling_Pathway Signal Upstream Signal Enzyme Target Enzyme Signal->Enzyme Product Product (Biological Response) Enzyme->Product catalyzes Substrate Substrate Substrate->Enzyme Inhibitor Pyrazole Carboxylic Acid (e.g., Hit-001) Inhibitor->Enzyme

Caption: Enzyme Inhibition Signaling Pathway.

Conclusion

The pyrazole carboxylic acid scaffold represents a promising starting point for the discovery of novel enzyme inhibitors. The high-throughput screening protocol detailed in this application note provides a robust and efficient method for identifying and validating hit compounds from a focused chemical library. The integration of automated liquid handling, a sensitive detection method, and a rigorous data analysis and hit validation workflow is crucial for the success of a drug discovery campaign. The identified hits, such as those with a this compound core, can serve as valuable leads for further optimization and development into clinical candidates.

References

Application Notes and Protocols: The 3-Isobutyl-1-Methyl-1H-Pyrazole-5-Carboxylic Acid Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a prominent scaffold in medicinal chemistry, featured in a variety of approved drugs and clinical candidates. Its five-membered aromatic ring with two adjacent nitrogen atoms provides a unique spatial arrangement for substituent placement, enabling the fine-tuning of physicochemical and pharmacological properties. The 1,3,5-trisubstituted pyrazole-5-carboxylic acid core, in particular, offers a versatile platform for developing novel therapeutic agents across a range of biological targets. This document focuses on the utility of 3-isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid as a representative scaffold, exploring its potential applications, synthesis, and the design of associated biological assays. While specific biological data for this exact molecule is limited in publicly available literature, we will draw upon structure-activity relationships (SAR) of analogous compounds to infer its potential.

Physicochemical Properties

The substituents on the pyrazole ring significantly influence the molecule's properties. In the case of this compound, the isobutyl group at the 3-position adds lipophilicity, which can enhance membrane permeability and interactions with hydrophobic pockets of target proteins. The methyl group at the 1-position blocks tautomerization and provides a fixed substitution pattern, which is often crucial for consistent biological activity. The carboxylic acid at the 5-position is a key feature, serving as a potential hydrogen bond donor and acceptor, and can be a handle for forming amides, esters, or other functional groups to modulate activity and pharmacokinetic profiles.

PropertyValueSource
Molecular FormulaC9H14N2O2[1]
Molecular Weight182.22 g/mol [1]
CAS Number769132-77-6[1]
AppearanceSolid[2]
StorageSealed in dry, Room Temperature[1]

Potential Therapeutic Applications

Based on the biological activities of structurally related pyrazole derivatives, the this compound scaffold holds potential in several therapeutic areas:

  • Anti-inflammatory Agents: Pyrazole-containing compounds, such as celecoxib, are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. The carboxylic acid moiety can be crucial for interacting with the active site of these enzymes.[3]

  • Antimicrobial and Antifungal Agents: Various pyrazole carboxylic acid derivatives have demonstrated inhibitory effects against a range of bacterial and fungal pathogens.[4][5] The isobutyl group could potentially enhance activity by improving penetration into microbial cells.

  • Anticancer Agents: The pyrazole scaffold has been explored for the development of anticancer drugs, including inhibitors of protein kinases like EGFR.[6]

  • Metabolic Disorders: Some pyrazole derivatives have shown promise as antidiabetic agents by acting as insulin secretagogues or GPR142 agonists.[7]

Experimental Protocols

General Synthesis of 1,3,5-Trisubstituted Pyrazole-5-Carboxylic Acids

A common and versatile method for synthesizing 1,3,5-trisubstituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. The following is a generalized protocol that can be adapted for the synthesis of this compound.

Materials:

  • Ethyl 4-methyl-3-oxopentanoate (or a similar beta-keto ester)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Methylhydrazine

  • Sodium hydroxide

  • Ethanol

  • Hydrochloric acid

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Synthesis of the Enaminone Intermediate:

    • To a solution of ethyl 4-methyl-3-oxopentanoate in an appropriate solvent (e.g., dichloromethane), add N,N-dimethylformamide dimethyl acetal (DMF-DMA).

    • Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitor by TLC).

    • Remove the solvent under reduced pressure to obtain the crude enaminone intermediate. This intermediate can often be used in the next step without further purification.

  • Pyrazole Ring Formation:

    • Dissolve the crude enaminone in a suitable solvent such as ethanol.

    • Add methylhydrazine to the solution.

    • Reflux the reaction mixture for several hours. The reaction progress can be monitored by TLC.

    • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The resulting residue contains the ethyl ester of this compound. Purify the product by silica gel column chromatography.

  • Hydrolysis to the Carboxylic Acid:

    • Dissolve the purified ethyl ester in ethanol.

    • Add an aqueous solution of sodium hydroxide.

    • Reflux the mixture for 1-2 hours.

    • After cooling, remove the ethanol under reduced pressure.

    • Dilute the residue with water and acidify with hydrochloric acid to a pH of approximately 3-4.

    • The carboxylic acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry to obtain this compound.

In Vitro COX Inhibition Assay

To evaluate the potential anti-inflammatory activity of the synthesized compound, a cyclooxygenase (COX) inhibition assay can be performed.

Materials:

  • COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Prostaglandin screening ELISA kit

  • Synthesized this compound

  • Celecoxib (positive control)

  • DMSO (vehicle)

Procedure:

  • Prepare stock solutions of the test compound and celecoxib in DMSO.

  • In a 96-well plate, add the COX-1 or COX-2 enzyme to a reaction buffer.

  • Add various concentrations of the test compound or control to the wells. Incubate for a short period (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Measure the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Structure-Activity Relationship (SAR) Insights

While specific data for this compound is not available, general SAR principles from related pyrazole series can be applied:

  • N1-Substitution: The N1-substituent is crucial for activity and selectivity. Small alkyl groups like methyl are often well-tolerated. Larger or more complex groups at this position can be used to probe specific interactions with the target protein.

  • C3-Substitution: The substituent at the C3-position often points towards a hydrophobic pocket in the target's active site. The isobutyl group, with its branched alkyl nature, can provide favorable van der Waals interactions. Varying the size and branching of this alkyl group can be a key strategy for optimizing potency.

  • C5-Carboxylic Acid: The carboxylic acid at the C5-position is a common feature in many biologically active pyrazoles, particularly those targeting enzymes. It can act as a key anchoring group through hydrogen bonding or ionic interactions. Conversion of the carboxylic acid to amides or esters can significantly alter the compound's properties, including its cell permeability and target affinity.

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound Start Ethyl 4-methyl-3-oxopentanoate Intermediate1 Enaminone Intermediate Start->Intermediate1 + DMF-DMA Intermediate2 Ethyl 3-isobutyl-1-methyl-1H-pyrazole-5-carboxylate Intermediate1->Intermediate2 + Methylhydrazine (Ring Formation) FinalProduct This compound Intermediate2->FinalProduct Hydrolysis (NaOH)

Caption: Synthetic route for this compound.

SAR_Logic Structure-Activity Relationship Logic for Pyrazole Scaffolds Scaffold 1,3,5-Trisubstituted Pyrazole-5-Carboxylic Acid N1 N1-Substituent (e.g., Methyl) Scaffold->N1 C3 C3-Substituent (e.g., Isobutyl) Scaffold->C3 C5 C5-Carboxylic Acid Scaffold->C5 Activity Biological Activity N1->Activity Influences selectivity C3->Activity Affects potency (hydrophobic interactions) C5->Activity Key for target binding (H-bonding)

Caption: Key structural features influencing biological activity.

Conclusion

The this compound scaffold represents a valuable starting point for medicinal chemistry campaigns. Its synthetic tractability and the potential for diverse biological activities make it an attractive core for the development of novel therapeutic agents. The provided protocols and SAR insights offer a foundation for researchers to explore the potential of this and related pyrazole structures in drug discovery. Further derivatization and biological evaluation are warranted to fully elucidate the therapeutic potential of this chemical class.

References

Application Notes and Protocols for Developing Kinase Inhibitors Based on the Pyrazole-5-Carboxylic Acid Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

These application notes provide a comprehensive guide for the development of kinase inhibitors centered on the pyrazole-5-carboxylic acid scaffold. This document outlines the synthesis, biological evaluation, and mechanistic understanding of this important class of compounds. Detailed experimental protocols and data presentation are included to facilitate research and development in this area.

Introduction

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Specifically, derivatives of pyrazole-5-carboxylic acid have emerged as a promising class of kinase inhibitors. Protein kinases are crucial regulators of a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1] The pyrazole-5-carboxylic acid core provides a versatile platform for the design of potent and selective kinase inhibitors, offering multiple points for chemical modification to optimize target engagement and pharmacokinetic properties. This document provides detailed protocols for the synthesis and evaluation of these inhibitors, along with data on their activity against key kinase targets.

Data Presentation: Kinase Inhibitory Activity

The inhibitory potential of pyrazole-based compounds has been evaluated against a panel of protein kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce kinase activity by 50%, are summarized below. This data provides a snapshot of the potency and selectivity of various pyrazole scaffolds.

Compound IDKinase TargetIC50 (nM)Notes
Afuresertib (GSK2110183) Akt11.3Pyrazole-based Akt1 inhibitor.[2]
Compound 1 Akt161Hybrid of Afuresertib and AT-7867 structures.[2]
Compound 17 Chk217.9Pyrazole-based Chk2 inhibitor.[2]
Compound 22 CDK2243,5-disubstituted pyrazole derivative.[2]
Compound 22 CDK5233,5-disubstituted pyrazole derivative.[2]
Ruxolitinib JAK1~3Pyrazole linked to a pyrrolo[2,3-d]pyrimidine scaffold.[1]
Ruxolitinib JAK2~3Pyrazole linked to a pyrrolo[2,3-d]pyrimidine scaffold.[1]
Barasertib Aurora B-Pyrazole-based Aurora B inhibitor.[1]

Experimental Protocols

Protocol 1: Synthesis of 1,3-Disubstituted-1H-pyrazole-5-carboxylic Acid

This protocol describes a general method for the synthesis of a 1,3-disubstituted-1H-pyrazole-5-carboxylic acid, a key intermediate for the development of kinase inhibitors. The synthesis is based on the cyclocondensation of a β-diketone with a hydrazine derivative.[3]

Materials:

  • A β-diketone (e.g., 1,3-diphenyl-1,3-propanedione)

  • A hydrazine derivative (e.g., phenylhydrazine)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Cyclocondensation:

    • In a round-bottom flask, dissolve the β-diketone (1 equivalent) in ethanol.

    • Add the hydrazine derivative (1 equivalent) to the solution.

    • Add a catalytic amount of hydrochloric acid.

    • Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure to obtain the crude pyrazole ester.

  • Saponification:

    • Dissolve the crude pyrazole ester in a mixture of ethanol and water.

    • Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours, or until the ester is fully hydrolyzed (monitored by TLC).

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

    • Acidify the aqueous layer to pH 2-3 with concentrated HCl. A precipitate of the pyrazole-5-carboxylic acid should form.

    • Collect the solid by vacuum filtration, wash with cold water, and dry to yield the final product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a luminescent-based assay to determine the inhibitory activity of the synthesized pyrazole-5-carboxylic acid derivatives against a target kinase. The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity.[4][5]

Materials:

  • Target kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Synthesized pyrazole-5-carboxylic acid inhibitor

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the pyrazole inhibitor in 100% DMSO.

    • Create a serial dilution of the inhibitor in DMSO to generate a 10-point dose-response curve.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the diluted inhibitor or DMSO control to the appropriate wells.

    • Add 10 µL of the kinase enzyme solution to each well.

    • Incubate the plate for 30 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the kinase reaction by adding 5 µL of a mixture containing ATP and the kinase substrate to each well. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the reaction for 60 minutes at 30°C.

  • ADP Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and inversely proportional to kinase inhibition.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways often targeted by pyrazole-based kinase inhibitors.

MAPK_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors CellularResponse Cellular Response (Proliferation, Differentiation) TranscriptionFactors->CellularResponse Inhibitor Pyrazole-5-Carboxylic Acid Inhibitor Inhibitor->Raf Inhibition Inhibitor->MEK Inhibition

Caption: The MAPK signaling cascade.

PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 CellularResponse Cellular Response (Survival, Growth, Proliferation) mTORC1->CellularResponse Inhibitor Pyrazole-5-Carboxylic Acid Inhibitor Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition

Caption: The PI3K/Akt signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the development and evaluation of pyrazole-5-carboxylic acid-based kinase inhibitors.

Experimental_Workflow Synthesis Synthesis of Pyrazole-5-Carboxylic Acid Derivatives Purification Purification and Characterization (NMR, MS) Synthesis->Purification InVitroAssay In Vitro Kinase Inhibition Assay (IC50) Purification->InVitroAssay SAR Structure-Activity Relationship (SAR) Analysis InVitroAssay->SAR CellBasedAssay Cell-Based Assays (e.g., Proliferation, Apoptosis) InVitroAssay->CellBasedAssay LeadOptimization Lead Optimization SAR->LeadOptimization LeadOptimization->Synthesis Iterative Design InVivo In Vivo Studies (Animal Models) CellBasedAssay->InVivo

Caption: Inhibitor development workflow.

References

Application Notes and Protocols for Anti-inflammatory Activity Screening of Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, most notably their anti-inflammatory properties.[1][2][3][4][5] The pyrazole scaffold is a key component of several commercially successful anti-inflammatory drugs, including the selective COX-2 inhibitor celecoxib.[1][2][6] This has spurred extensive research into the development of novel pyrazole derivatives with improved efficacy and safety profiles.[3][7] These application notes provide a comprehensive guide to the screening of novel pyrazole derivatives for their anti-inflammatory potential, covering essential in vitro and in vivo experimental protocols, data presentation, and visualization of key pathways and workflows.

Key Signaling Pathways in Inflammation

Inflammation is a complex biological response involving various signaling pathways. A primary target for many anti-inflammatory drugs, including pyrazole derivatives, is the arachidonic acid pathway, which involves the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

Inflammatory_Signaling_Pathway PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA Membrane Cell Membrane Phospholipids Membrane->PLA2 Inflammatory Stimuli COX Cyclooxygenase (COX-1 & COX-2) AA->COX LOX Lipoxygenase (LOX) AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation

Caption: Arachidonic acid inflammatory pathway.

Experimental Workflow for Anti-inflammatory Screening

The screening of novel pyrazole derivatives typically follows a hierarchical approach, starting with in vitro assays to determine their primary mechanism of action and potency, followed by in vivo studies to evaluate their efficacy and safety in a biological system.

Experimental_Workflow Start Novel Pyrazole Derivatives InVitro In Vitro Assays (COX/LOX Inhibition, NO Scavenging) Start->InVitro Active Active Compounds InVitro->Active Active->Start Inactive InVivo In Vivo Models (Carrageenan-induced Paw Edema) Active->InVivo Promising Activity Lead Lead Compound Identification InVivo->Lead

Caption: General experimental workflow for screening.

In Vitro Anti-inflammatory Assays

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay is crucial for determining the potency and selectivity of pyrazole derivatives towards COX isoforms. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.[1][6]

Protocol:

  • Enzyme and Substrate Preparation: Prepare solutions of human recombinant COX-1 and COX-2 enzymes and a solution of arachidonic acid (substrate) in an appropriate buffer.

  • Compound Incubation: In a 96-well plate, add the test pyrazole derivatives at various concentrations to the wells containing the COX-1 or COX-2 enzyme. Include a positive control (e.g., celecoxib or indomethacin) and a vehicle control. Incubate for a specified time at 37°C.[8]

  • Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Quantification of Prostaglandin E2 (PGE2): After a set incubation period, stop the reaction and measure the amount of PGE2 produced using a commercial Enzyme Immunoassay (EIA) kit.[9]

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage inhibition against the compound concentration. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[9]

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
Pyrazole Derivative 115.20.043353.5
Pyrazole Derivative 220.50.049418.4
Celecoxib (Reference)5.422.162.51[9]

Note: The data presented are hypothetical examples based on published literature.[9][10]

5-Lipoxygenase (5-LOX) Inhibition Assay

This assay identifies compounds that can inhibit the production of leukotrienes, another class of inflammatory mediators.

Protocol:

  • Enzyme and Substrate Preparation: Prepare a solution of 5-lipoxygenase enzyme and linoleic acid (substrate).

  • Compound Incubation: Incubate the test pyrazole derivatives with the 5-LOX enzyme at various concentrations.

  • Reaction and Measurement: Initiate the reaction by adding the substrate and measure the change in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 values.

Data Presentation:

Compound5-LOX IC50 (µM)
Pyrazole-Thiazole Hybrid0.12[1]
Zileuton (Reference)0.5

Note: The data presented are hypothetical examples based on published literature.

Nitric Oxide (NO) Scavenging Assay

This assay assesses the ability of the pyrazole derivatives to scavenge nitric oxide, a pro-inflammatory mediator.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing sodium nitroprusside in phosphate-buffered saline.

  • Compound Addition: Add the test pyrazole derivatives at different concentrations to the reaction mixture.

  • Incubation and Measurement: Incubate the mixture at room temperature under light. After a specified time, add Griess reagent and measure the absorbance at 546 nm.

  • Data Analysis: A decrease in absorbance indicates NO scavenging activity. Calculate the percentage of scavenging and the IC50 value.

In Vivo Anti-inflammatory Models

Carrageenan-Induced Paw Edema in Rodents

This is a widely used and well-established acute inflammatory model to evaluate the in vivo anti-inflammatory activity of novel compounds.[1][11][12][13]

Protocol:

  • Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test pyrazole derivatives orally or intraperitoneally at a specific dose (e.g., 10 mg/kg).[1] A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a set time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at different time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[11]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Data Presentation:

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3h
Pyrazole Derivative A1075[1]
Pyrazole Derivative B1068
Indomethacin1055[1]
Control-0

Note: The data presented are hypothetical examples based on published literature.

Conclusion

The systematic screening of novel pyrazole derivatives using a combination of in vitro and in vivo assays is essential for the identification of promising anti-inflammatory drug candidates. The protocols and data presentation formats provided in these application notes offer a standardized framework for researchers in the field of drug discovery and development. The visualization of key pathways and workflows further aids in understanding the rationale behind the screening cascade. Subsequent studies should focus on elucidating the detailed mechanism of action, pharmacokinetic profiling, and comprehensive toxicological evaluation of the lead compounds.

References

Application Notes and Protocols for Antibacterial and Antifungal Assays of Substituted Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the antibacterial and antifungal activity of substituted pyrazole compounds. The methodologies described herein are based on established and widely used assays to determine the efficacy of novel antimicrobial agents.

Data Presentation: Antimicrobial Activity of Substituted Pyrazoles

The following tables summarize the quantitative data on the antimicrobial activity of various substituted pyrazole compounds against a range of bacterial and fungal strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Substituted Pyrazole Compounds against Bacterial Strains

Compound TypeBacterial StrainMIC (µg/mL)Reference
Aminoguanidine-derived 1,3-diphenyl pyrazolesEscherichia coli 19241[1]
Aminoguanidine-derived 1,3-diphenyl pyrazolesMulti-drug resistant Staphylococcus aureus1 - 32[1]
Tethered thiazolo-pyrazole derivativesMethicillin-resistant Staphylococcus aureus (MRSA)4[1]
Thiazolidinone-clubbed pyrazolesEscherichia coli16[1]
Imidazo-pyridine substituted pyrazolesGram-positive and Gram-negative strains<1 (MBC)[1]
Quinoline-substituted pyrazolesS. aureus, S. epidermidis, B. subtilis0.12 - 0.98[1]
Pyrazole-nucleus-containing benzofuran substitutionS. aureus, S. mutans, E. coli, K. pneumoniae3.91 - 15.6[1]
Naphthyl-substituted pyrazole-derived hydrazonesGram-positive strains and A. baumannii0.78 - 1.56[1]
Pyrazole-thiazole hybrid structureΔTolC E. coli0.037[1]
Pyrazole derivativesS. pneumoniae15.6[2]
Pyrazole derivativesE. coli212 - 2500[2]
Pyrazole derivative 3E. coli0.25[3]
Pyrazole derivative 4S. epidermidis0.25[3]
Pyrazolyl 1,3,4-thiadiazine derivative 21aA. niger, S. aureus, B. subtilis, K. pneumoniae2.9 - 7.8[4]
Pyrano[2,3-c] pyrazole derivative 5cMultidrug-resistant bacteria6250 - 50000[5]

Table 2: Minimum Inhibitory Concentration (MIC) of Substituted Pyrazole Compounds against Fungal Strains

Compound TypeFungal StrainMIC (µg/mL)Reference
Pyrazole derivative 2Aspergillus niger1[3]
Pyrazole derivative 3Microsporum audouinii0.5[3]
Pyrazole derivative 5Aspergillus niger4[3]
Pyrazolyl 1,3,4-thiadiazine derivative 21aCandida albicans62.5 - 125[4]

Table 3: Zone of Inhibition of Substituted Pyrazole Compounds

Compound TypeMicrobial StrainConcentrationZone of Inhibition (mm)Reference
Pyrazole derivativesPseudomonas aeruginosaNot specified>10[2]
Pyrazole derivatives Pz1, Pz2, Pz3Klebsiella-Enterobacter spp.10⁻³ mol/dm³Inhibition reached 82.8%[6][7]
[Cu(Pz3)₂(MeOH)₂]Escherichia coli10⁻⁵ mol/dm³73.1% inhibition[6][7]
Pyrazole derivativesStaphylococcus aureus, Candida albicansNot specified>10[8]

Experimental Protocols

Antibacterial Susceptibility Testing: Agar Well Diffusion Method

This method is used to qualitatively assess the antibacterial activity of substituted pyrazole compounds.

Materials:

  • Nutrient Agar (NA) plates

  • Bacterial cultures (e.g., E. coli, S. aureus, P. aeruginosa)

  • Substituted pyrazole compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Ciprofloxacin, Amoxicillin)

  • Negative control (solvent used to dissolve compounds)

  • Sterile cork borer or micropipette tips

  • Incubator

Protocol:

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to 0.5 McFarland standard. This can be achieved by suspending bacterial colonies in sterile saline and adjusting the turbidity.

  • Inoculation of Agar Plates: Uniformly spread the bacterial inoculum over the surface of the Nutrient Agar plates using a sterile cotton swab.

  • Well Preparation: Create wells of approximately 6 mm diameter in the agar plates using a sterile cork borer.

  • Compound Addition: Add a defined volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A zone of inhibition greater than 8 mm is generally considered indicative of activity.[2]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal culture

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Substituted pyrazole compounds

  • Positive control (standard antibiotic or antifungal)

  • Negative control (broth with inoculum)

  • Spectrophotometer or microplate reader (optional)

Protocol:

  • Serial Dilution: Perform a two-fold serial dilution of the substituted pyrazole compounds in the broth medium in the wells of a 96-well plate. The concentration range should be appropriate to determine the MIC (e.g., 0.25 to 256 µg/mL).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism and dilute it in the broth to the desired final concentration (typically 5 x 10⁵ CFU/mL for bacteria).

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate, including the positive and negative control wells.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for yeast).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Antifungal Susceptibility Testing: Agar Disc Diffusion Method

This method is analogous to the agar well diffusion method and is used for preliminary screening of antifungal activity.

Materials:

  • Sabouraud Dextrose Agar (SDA) plates[9]

  • Fungal cultures (e.g., C. albicans, A. niger)

  • Sterile filter paper discs (6 mm diameter)

  • Substituted pyrazole compounds dissolved in a suitable solvent

  • Positive control (e.g., Clotrimazole)

  • Negative control (solvent)

  • Incubator

Protocol:

  • Inoculum Preparation: Prepare a fungal spore suspension or yeast suspension and adjust it to a concentration of approximately 10⁶ to 10⁸ CFU/mL.

  • Inoculation of Agar Plates: Evenly spread the fungal inoculum over the surface of the SDA plates.

  • Disc Preparation and Placement: Impregnate sterile filter paper discs with a known concentration of the test compounds. Allow the solvent to evaporate completely. Place the discs on the inoculated agar surface.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 28-35°C) for 48-72 hours.

  • Data Collection: Measure the diameter of the zone of inhibition around each disc.

Visualizations

The following diagrams illustrate the general workflows for the described antimicrobial assays.

Antibacterial_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Agar Plates A->D B Prepare Nutrient Agar Plates B->D C Prepare Compound Solutions F Add Compounds to Wells C->F E Create Wells in Agar D->E E->F G Incubate Plates (37°C, 24h) F->G H Measure Zone of Inhibition (mm) G->H

Workflow for Agar Well Diffusion Antibacterial Assay.

MIC_Determination_Workflow cluster_prep_mic Preparation cluster_dilution Serial Dilution cluster_incubation_analysis Incubation & Analysis A_mic Prepare Standardized Microbial Inoculum D_mic Inoculate Wells A_mic->D_mic B_mic Prepare Broth Medium C_mic Perform 2-fold Serial Dilution of Compounds in 96-well Plate B_mic->C_mic C_mic->D_mic E_mic Incubate Plate D_mic->E_mic F_mic Determine MIC (Lowest concentration with no visible growth) E_mic->F_mic

Workflow for Minimum Inhibitory Concentration (MIC) Assay.

References

Application Notes and Protocols for the Synthesis of Sildenafil Analogs Using 3-Isobutyl-1-Methyl-1H-Pyrazole-5-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of sildenafil analogs utilizing 3-isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid as a key starting material. This document is intended for researchers in medicinal chemistry and drug development exploring novel phosphodiesterase type 5 (PDE5) inhibitors.

Introduction

Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is widely used for the treatment of erectile dysfunction. The core structure of sildenafil features a pyrazolopyrimidinone ring system. Modification of the alkyl group at the 3-position of the pyrazole ring is a common strategy to generate analogs with potentially altered potency, selectivity, and pharmacokinetic profiles. This document outlines the synthesis of sildenafil analogs where the n-propyl group is replaced by an isobutyl group, starting from this compound.

Synthetic Strategy Overview

The general synthetic approach involves a multi-step sequence starting from the construction of the this compound core. This is followed by functional group manipulations to introduce the necessary amine and carboxamide moieties, which are then condensed with a substituted benzoyl chloride derivative. The final step is a cyclization to form the desired pyrazolopyrimidinone scaffold of the sildenafil analog.

G A 4-Methyl-pentan-2-one + Diethyl Oxalate B This compound A->B  Cyclization & Methylation C 4-Nitro-3-isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid B->C  Nitration D 4-Nitro-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide C->D  Amidation E 4-Amino-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide D->E  Reduction G Condensation Product E->G  Condensation F 2-Ethoxy-5-(4-methyl-1-piperazinesulphonyl)benzoyl chloride F->G H Isobutyl Sildenafil Analog G->H  Cyclization

Caption: Overall synthetic workflow for isobutyl sildenafil analogs.

Experimental Protocols

Protocol 1: Synthesis of this compound (5)

This protocol describes the initial construction of the pyrazole ring system.

Materials:

  • 4-Methyl-pentan-2-one

  • Diethyl oxalate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Hydrochloric acid (HCl)

  • Dichloromethane (CH2Cl2)

  • Methylhydrazine

  • Sodium hydroxide (NaOH)

Procedure:

  • Prepare a solution of sodium ethoxide (0.11 mol) in anhydrous ethanol (150 mL) and cool to -20°C.

  • Sequentially add 4-methyl-pentan-2-one (0.1 mol) and diethyl oxalate (0.1 mol) to the cooled solution.

  • Stir the mixture for 1 hour at 0°C, then allow it to warm to ambient temperature and stir overnight.

  • Concentrate the reaction mixture under vacuum.

  • To the residue, add dilute HCl (e.g., 2 M) and extract the product with dichloromethane.

  • The resulting intermediate is then reacted with methylhydrazine.

  • Finally, hydrolyze the ester with sodium hydroxide to yield this compound.[1]

Expected Yield: 95.1%[1]

Protocol 2: Synthesis of 4-Amino-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide (8)

This protocol details the conversion of the carboxylic acid to the key aminopyrazole intermediate.

Materials:

  • This compound (5)

  • Concentrated sulfuric acid (H2SO4)

  • Fuming nitric acid (HNO3)

  • Toluene

  • Thionyl chloride (SOCl2)

  • Dimethylformamide (DMF)

  • Concentrated ammonia solution

  • Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Ammonium formate

Procedure:

  • Nitration: Dissolve the carboxylic acid (5) (0.030 mol) in concentrated H2SO4 (18 mL) and heat to 55°C. Add a mixture of fuming HNO3 (1.8 mL) in concentrated H2SO4 (3 mL) dropwise, maintaining the temperature between 50-55°C. Heat the mixture to 65°C for 10 hours. Cool and pour into ice water to precipitate the nitro-acid (6).[1]

  • Amidation: Suspend the nitro-acid (6) (0.025 mol) in toluene (50 mL). Add thionyl chloride (20 mL) and a catalytic amount of DMF. Heat to 55°C for 6 hours. Remove the solvent under reduced pressure. Dissolve the residue in CH2Cl2 and add cold concentrated ammonia solution. Stir for 1 hour to form the nitro-carboxamide (7).[1]

  • Reduction: Dissolve the nitro-carboxamide (7) in methanol. Add 10% Pd/C catalyst and ammonium formate. Reflux the mixture for 12 hours. Filter the catalyst and concentrate the filtrate to obtain the 4-amino-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide (8).

Quantitative Data:

StepProductYieldReference
Nitration4-Nitro-3-isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid (6)80.8%[1]
Amidation4-Nitro-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide (7)85.3%[1]
Reduction4-Amino-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide (8)90.2%[1]
Protocol 3: Synthesis of Isobutyl Sildenafil Analog

This protocol describes the final condensation and cyclization steps.

Materials:

  • 4-Amino-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide (8)

  • 2-Ethoxy-5-(4-methyl-1-piperazinesulphonyl)benzoyl chloride (12)

  • Dichloromethane (CH2Cl2)

  • Triethylamine

  • Potassium tert-butoxide

  • tert-Butanol

Procedure:

  • Condensation: Dissolve the aminopyrazole (8) (0.03 mol) in CH2Cl2 (150 mL) and add triethylamine (20 mL). Stir for 30 minutes. Add a solution of 2-ethoxy-5-(4-methyl-1-piperazinesulphonyl)benzoyl chloride (12) (0.03 mol) in CH2Cl2 and stir for 60 hours at ambient temperature to form the condensation product (13).[1]

  • Cyclization: Treat the condensation product (13) with a base such as potassium tert-butoxide in tert-butanol to effect cyclization to the final isobutyl sildenafil analog.[2]

Quantitative Data:

StepProductYieldReference
Condensation4-[2-Ethoxy-5-(4-Methyl-1-Piperazinesulphonyl)benzamido]-3-Isobutyl-1-Methyl-1H-Pyrazole-5-Carboxamide (13)78.5%[1]
CyclizationIsobutyl Sildenafil Analog~95%[3]

Signaling Pathway

Sildenafil and its analogs exert their therapeutic effect by inhibiting phosphodiesterase type 5 (PDE5). PDE5 is an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). In the context of erectile function, nitric oxide (NO) released from nerve endings and endothelial cells activates guanylate cyclase, which in turn produces cGMP. Elevated cGMP levels lead to smooth muscle relaxation in the corpus cavernosum, allowing for increased blood flow and erection. By inhibiting PDE5, sildenafil analogs prevent the breakdown of cGMP, thus potentiating the effect of NO and enhancing erectile function.

G A Nitric Oxide (NO) B Guanylate Cyclase A->B Activates D cGMP B->D Converts C GTP C->D E Smooth Muscle Relaxation D->E Leads to H GMP D->H Degradation F Erection E->F G PDE5 G->H I Sildenafil Analog I->G Inhibits

Caption: Mechanism of action of sildenafil analogs.

Biological Activity

Reference Data:

CompoundTargetIC50 (nM)Reference
SildenafilPDE53.4[4]

Conclusion

The synthetic route described provides a reliable method for the preparation of isobutyl sildenafil analogs starting from this compound. The protocols are based on established chemical transformations and offer good to excellent yields for the key steps. Further investigation into the structure-activity relationship of these analogs may lead to the discovery of novel PDE5 inhibitors with improved pharmacological properties. Researchers are encouraged to adapt and optimize these protocols for their specific needs.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Isobutyl-1-methyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 3-isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid.

Troubleshooting Guides

Issue 1: Low Purity After Initial Synthesis

Initial Assessment: Low purity of the crude product is a common issue. The primary sources of impurities are typically unreacted starting materials, side-products from the reaction, or degradation products.

Troubleshooting Workflow:

start Low Purity Crude Product check_impurities Identify Impurities (TLC, HPLC, NMR) start->check_impurities unreacted_sm Unreacted Starting Materials (e.g., 4-methyl-pentan-2-one, diethyl oxalate, methylhydrazine) check_impurities->unreacted_sm Presence of starting materials side_products Side-Products (e.g., unmethylated pyrazole, regioisomers) check_impurities->side_products Presence of side-products degradation Degradation Products check_impurities->degradation Presence of degradation products extraction Acid-Base Extraction unreacted_sm->extraction recrystallization Recrystallization side_products->recrystallization chromatography Column Chromatography degradation->chromatography extraction->recrystallization pure_product High Purity Product recrystallization->pure_product chromatography->pure_product start Crude Product prepare_column Prepare Silica Gel Column start->prepare_column load_sample Load Sample (dissolved in minimal polar solvent or dry-loaded on silica) prepare_column->load_sample elute_column Elute with Solvent Gradient (e.g., Hexane/Ethyl Acetate) load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions analyze_fractions Analyze Fractions (TLC) collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure Fractions contain pure product evaporate_solvent Evaporate Solvent combine_pure->evaporate_solvent pure_product Pure Product evaporate_solvent->pure_product

Technical Support Center: Improving the Solubility of Pyrazole Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of pyrazole carboxylic acid derivatives in biological buffers.

Frequently Asked Questions (FAQs)

Q1: Why do many pyrazole carboxylic acid derivatives exhibit low solubility in aqueous biological buffers?

A: The low aqueous solubility of pyrazole carboxylic acid derivatives is typically due to a combination of factors. The pyrazole ring and other associated aromatic substituents are often hydrophobic, leading to a high crystal lattice energy which is the energy required to break apart the solid-state crystal structure.[1] While the carboxylic acid group provides a hydrophilic and ionizable handle, the overall lipophilicity of the molecule often dominates, leading to poor solubility in polar solvents like water or phosphate-buffered saline (PBS).[2]

Q2: What is the first step I should take to improve the solubility of my compound?

A: The most straightforward and effective initial step for a pyrazole carboxylic acid is to adjust the pH of the buffer. Since these are acidic molecules, increasing the pH of the solution above the compound's pKa will deprotonate the carboxylic acid, forming a more soluble carboxylate salt. This is often the simplest way to achieve a significant increase in aqueous solubility.

Q3: What are the main strategies to consider if pH adjustment is insufficient or not compatible with my experiment?

A: If pH adjustment is not a viable option (e.g., due to assay constraints or stability issues), several other formulation strategies can be employed. The primary approaches include:

  • Co-solvents: Introducing a water-miscible organic solvent to the buffer.

  • Salt Formation: Preparing a solid salt form of the compound before dissolving it.

  • Formulation with Excipients: Using agents like cyclodextrins or polymers to create solid dispersions.

  • Particle Size Reduction: Decreasing the particle size to increase the dissolution rate.[1]

Q4: What is the maximum recommended concentration of a co-solvent like DMSO in a biological assay?

A: The final concentration of dimethyl sulfoxide (DMSO) should be kept as low as possible, ideally below 1% (v/v). For sensitive cell-based assays, the concentration should be even lower, often less than 0.1%. High concentrations of DMSO can cause the compound to precipitate when diluted into the aqueous buffer and can also directly impact the activity of proteins and cells, leading to unreliable results.

Troubleshooting Guide: Compound Precipitation

This guide addresses the common issue of a compound precipitating out of solution during experimental work.

Issue Potential Cause Recommended Solution Rationale
Compound precipitates immediately upon dilution from a DMSO stock into aqueous buffer. High Supersaturation / Rapid Solvent Shift: The compound's solubility limit is drastically exceeded when moving from 100% DMSO to an aqueous environment.1. Lower the final concentration of the compound in the assay. 2. Perform a serial dilution: First, dilute the DMSO stock into an intermediate mixture (e.g., 50% DMSO/50% buffer) before the final dilution. 3. Increase mixing energy (e.g., vortexing) immediately upon dilution.1. A lower concentration may fall within the kinetic solubility limit. 2. A gradual change in solvent polarity can prevent the compound from crashing out of solution.[3] 3. Rapid mixing helps to disperse the compound quickly, potentially keeping it in solution longer.[3]
Compound is initially soluble but precipitates over the course of the assay. Thermodynamic Insolubility: The compound concentration is above its true equilibrium solubility, even if it was kinetically trapped in solution initially.1. Lower the compound concentration to be below the thermodynamic solubility limit. 2. Incorporate a solubilizing excipient like a small amount of non-ionic detergent (e.g., 0.001% Tween-20) or cyclodextrin, after verifying compatibility with the assay.1. This is the most reliable long-term solution for preventing precipitation. 2. Detergents can form micelles to encapsulate hydrophobic molecules, while cyclodextrins can form inclusion complexes, increasing solubility.
Compound solubility is inconsistent between experiments. pH or Temperature Fluctuations: The solubility of ionizable compounds is highly sensitive to pH. Temperature can also affect solubility.1. Ensure all buffers are freshly prepared and pH-verified. 2. Maintain a constant, controlled temperature for all assay components and the experimental environment.1. Buffer pH can change over time due to CO₂ absorption from the air. 2. Prevents temperature-induced changes in solubility.[3]

Data Presentation: Solubility Enhancement of Pyrazole Derivatives

While specific data for pyrazole carboxylic acids is sparse in the literature, data from the structurally related pyrazole derivative Celecoxib (a COX-2 inhibitor) illustrates the effectiveness of various solubility enhancement techniques. Celecoxib is a weak acid (pKa ≈ 11.1) and is notoriously poorly soluble in water.[4]

Table 1: Aqueous Solubility of Celecoxib with Different Formulations

Formulation Solvent/Medium Solubility (µg/mL) Fold Increase (vs. Pure Drug) Reference
Pure Celecoxib PowderWater~1.8 - 4.21.0[1][3]
Pure Celecoxib PowderPhosphate Buffer (pH 7.2)~3.5~1.5[5]
Co-milled with PVP/Mannitol/SLSWater8.6~4.8[3]
Nanocrystal FormulationWater18.1~10.1
Solid Dispersion with PVP K25 (1:5 ratio)Phosphate Buffer (pH 7.2)44.2~12.6[5]
Phosphatidylcholine-based DispersionWater516.7~287[4]

Table 2: Effect of Co-solvents and Polymers on Celecoxib Solubility

Method Conditions Solubility (µg/mL) Fold Increase (vs. Pure Drug in Buffer) Reference
Co-Solvent 20% Ethanol in PBS (pH 7.2)200~57[5]
Polymer Addition 5% (w/v) PEG 4000 in Phosphate Buffer (pH 7.2)6.9~2.0[5]
Polymer Addition 5% (w/v) PEG 6000 in Phosphate Buffer (pH 7.2)8.8~2.5[5]
Polymer Addition 5% (w/v) PVP in Phosphate Buffer (pH 7.2)26.3~7.5[5]
Polymer Addition 5% (w/v) PVP K25 in Phosphate Buffer (pH 7.2)28.9~8.3[5]

Experimental Protocols

Protocol 1: pH-Dependent Aqueous Solubility Assessment

Objective: To determine the equilibrium solubility of a pyrazole carboxylic acid derivative at different pH values relevant to biological experiments.

Materials:

  • Test compound (solid powder)

  • Biological buffers (e.g., Phosphate, Acetate, Tris) adjusted to various pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0)

  • Incubator shaker set to 37 °C

  • Microcentrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

  • Vials (e.g., 1.5 mL glass vials)

Procedure:

  • Add an excess amount of the solid compound to a vial (e.g., 1-2 mg into 1 mL of buffer). The goal is to have undissolved solid remaining at the end of the experiment.

  • Add 1 mL of a specific pH buffer to the vial.

  • Securely cap the vials and place them in an incubator shaker set at 37 °C.

  • Shake the samples for at least 24 hours to ensure equilibrium is reached.

  • After incubation, visually confirm that excess solid is still present.

  • Separate the undissolved solid from the solution by centrifuging the vials at high speed (e.g., 14,000 rpm for 15 minutes) or by filtering the suspension through a 0.22 µm filter. Note: Pre-validate the filter to ensure it doesn't adsorb the compound.

  • Carefully collect the clear supernatant or filtrate.

  • Dilute the sample with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of your analytical method.

  • Quantify the concentration of the dissolved compound using a pre-validated analytical method.

  • Repeat for each pH condition, performing each in triplicate.

Protocol 2: Co-solvent Screening for Improved Solubility

Objective: To identify a suitable co-solvent and its optimal concentration to maintain the compound in solution.

Materials:

  • Test compound stock solution (e.g., 10 mM in 100% DMSO)

  • Aqueous assay buffer (e.g., PBS, pH 7.4)

  • Selection of potential co-solvents (e.g., Ethanol, Propylene Glycol, PEG-400)

  • 96-well clear flat-bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at ~600 nm (for turbidity)

Procedure:

  • In the 96-well plate, prepare a matrix of buffer and co-solvent mixtures. For example, for a final volume of 200 µL, create final co-solvent concentrations of 1%, 2%, 5%, and 10% (v/v).

  • Add the test compound from the DMSO stock to each well to achieve the desired final concentration (e.g., add 2 µL of 10 mM stock to 198 µL of the buffer/co-solvent mix for a final concentration of 100 µM). Ensure the final DMSO concentration is constant (in this case, 1%).

  • Include control wells containing only the buffer/co-solvent mixtures (no compound) to serve as blanks.

  • Mix the plate gently on a plate shaker for 2 minutes.

  • Incubate the plate at the experimental temperature (e.g., room temperature or 37 °C) for a relevant time period (e.g., 1-2 hours).

  • Visually inspect the plate for any signs of precipitation against a dark background.

  • Quantitatively assess precipitation by measuring the absorbance (or light scattering) at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance relative to the blank indicates turbidity/precipitation.

  • Identify the lowest co-solvent concentration that prevents precipitation at the desired compound concentration.

Visualizations

Solubility_Workflow cluster_start Start: Poorly Soluble Pyrazole Carboxylic Acid cluster_strategy Solubility Enhancement Strategy cluster_end Outcome start Compound Precipitates in Biological Buffer ph_adjust Is pH adjustment compatible with assay? start->ph_adjust ph_yes Adjust Buffer pH > pKa ph_adjust->ph_yes Yes ph_no pH Adjustment Not Feasible ph_adjust->ph_no No soluble Compound is Soluble ph_yes->soluble cosolvent Try Co-Solvent (e.g., Ethanol, PEG-400) ph_no->cosolvent salt Prepare Solid Salt Form (e.g., Na+, K+ salt) cosolvent->salt cosolvent->soluble formulation Advanced Formulation (Solid Dispersion, Cyclodextrin) salt->formulation salt->soluble formulation->soluble

Caption: Workflow for selecting a solubility enhancement strategy.

Precipitation_Troubleshooting start Precipitation Observed? when When does it occur? start->when immediate Immediately on dilution when->immediate Immediately later Over time during assay when->later Later node_sol node_sol sol_conc Lower Final Concentration immediate->sol_conc sol_serial Use Serial Dilution immediate->sol_serial later->sol_conc sol_excipient Add Excipient (e.g., Tween-20) later->sol_excipient sol_ph Check & Verify Buffer pH later->sol_ph

Caption: Decision tree for troubleshooting precipitation issues.

pH_Effect cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) low_ph_node R-COOH (Protonated Form) low_sol Low Aqueous Solubility low_ph_node->low_sol equilibrium pKa low_ph_node->equilibrium high_ph_node R-COO⁻ + H⁺ (Deprotonated Form) high_sol High Aqueous Solubility high_ph_node->high_sol equilibrium->high_ph_node

Caption: Effect of pH on the solubility of a pyrazole carboxylic acid.

References

addressing regioisomer formation in the synthesis of substituted pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted pyrazoles. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges, particularly the formation of regioisomers. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to aid in your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during the synthesis, purification, and analysis of substituted pyrazoles.

Q1: What are regioisomers in the context of pyrazole synthesis, and why is their formation a concern?

A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring. This issue commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1] The formation of a specific regioisomer is critical as different isomers can exhibit vastly different biological activities, physical properties, and toxicological profiles.[1] For applications in drug discovery and materials science, obtaining a single, pure regioisomer is often essential.

Q2: My Knorr pyrazole synthesis is producing a mixture of regioisomers. What are the primary factors influencing this, and how can I improve the regioselectivity?

A2: The regioselectivity of the Knorr pyrazole synthesis is influenced by several key factors:

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach to one carbonyl group, thereby directing the reaction to the less sterically crowded site.

  • Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it a more favorable site for nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen is protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[1]

  • Solvent: The choice of solvent can significantly impact regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase the regioselectivity in favor of one isomer.[2]

Troubleshooting Poor Regioselectivity: To improve the outcome, consider modifying your reaction conditions. Switching to a fluorinated solvent like TFE or HFIP is a highly effective strategy.[2] Additionally, adjusting the reaction temperature and the use of specific catalysts can also influence the regioisomeric ratio.[3][4]

Q3: How can I distinguish between the different pyrazole regioisomers I've synthesized?

A3: A combination of spectroscopic techniques is crucial for differentiating between pyrazole regioisomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool.

  • 1D NMR (¹H and ¹³C): The chemical shifts of the protons and carbons on the pyrazole ring and its substituents will differ between regioisomers.

  • 2D NMR (NOESY): For unambiguous structure determination, Nuclear Overhauser Effect Spectroscopy (NOESY) is highly effective. This technique identifies through-space correlations between protons. A correlation between a proton on the N-substituent and a proton on a C-substituent of the pyrazole ring can confirm their proximity and thus elucidate the substitution pattern.[5]

Q4: I'm having difficulty separating the regioisomers by column chromatography. What can I do?

A4: If you are struggling to separate regioisomers, here are some troubleshooting steps:

  • TLC Solvent Screen: Perform a thorough screening of various solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides the best possible separation.

  • Alternative Stationary Phases: If silica gel is not effective, consider other stationary phases such as alumina.

  • Chromatography Technique: For very difficult separations, High-Performance Liquid Chromatography (HPLC) may be necessary.[6][7]

  • Dry Loading: When preparing your sample for column chromatography, consider dry loading. This involves adsorbing your crude product onto a small amount of silica gel and then adding the dried powder to the top of your column. This can often improve separation.

Q5: My pyrazole synthesis has a low yield. What are the common causes and how can I troubleshoot this?

A5: Low yields in pyrazole synthesis can be attributed to several factors:[8]

  • Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or hydrazine can lead to side reactions. Hydrazine derivatives can also degrade over time.[1][8]

  • Suboptimal Reaction Conditions: The temperature, reaction time, solvent, and pH may not be optimal for your specific substrates.[8]

  • Formation of Stable Intermediates: In some cases, stable intermediates like hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole. Increasing the temperature or adding a dehydrating agent can help.[1]

  • Side Reactions: The formation of byproducts can consume your starting materials.[1]

Troubleshooting Low Yield: Start by assessing the purity of your starting materials. Then, systematically optimize the reaction conditions, monitoring the progress by TLC. If a stable intermediate is suspected, consider adjusting the workup or reaction conditions to promote dehydration.[1][8]

Quantitative Data Summary

The following tables summarize the effects of different reaction conditions on the regioselectivity of pyrazole synthesis.

Table 1: Effect of Solvent on Regioselectivity

1,3-Dicarbonyl CompoundHydrazineSolventRegioisomeric Ratio (A:B)Reference
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineEthanol1:1.8[2]
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineTFE85:15[2]
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineHFIP97:3[2]
Ethyl 4-(2-furyl)-2,4-dioxobutanoateMethylhydrazineEthanol1:1.3[2]
1-(4-Methoxyphenyl)-1,3-butanedioneMethylhydrazineEthanol60:40[9]
1-(4-Methoxyphenyl)-1,3-butanedioneMethylhydrazineHFIP98:2[9]

Table 2: Effect of Temperature on Regioselectivity

Hydrazone PrecursorReaction ConditionsProductYieldReference
α,β-alkynic hydrazone[HDBU][OAc], 95 °C1-Tosyl-1H-pyrazole93%[4]
α,β-alkynic hydrazone[HDBU][OAc], 125 °CPyrazole (de-tosylated)89%[4]

Experimental Protocols

Protocol 1: Standard Knorr Synthesis of a Pyrazolone (with potential for regioisomer formation)

This protocol details the synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate.[10][11]

  • Materials:

    • Ethyl benzoylacetate (3 mmol)

    • Hydrazine hydrate (6 mmol)

    • 1-Propanol (3 mL)

    • Glacial acetic acid (3 drops)

    • Water

    • Ethyl acetate/Hexane for TLC

  • Procedure:

    • In a 20-mL scintillation vial, mix ethyl benzoylacetate and hydrazine hydrate.[10][11]

    • Add 1-propanol and glacial acetic acid to the mixture.[10][11]

    • Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[10][11]

    • Monitor the reaction progress by TLC using a mobile phase of 30% ethyl acetate/70% hexane.[10][11]

    • Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.[10][11]

    • Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.[10]

    • Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.[10][11]

Protocol 2: Regioselective Pyrazole Synthesis Using a Fluorinated Alcohol

This protocol utilizes 2,2,2-trifluoroethanol (TFE) to improve regioselectivity.[9]

  • Materials:

    • Unsymmetrical 1,3-diketone (1.0 eq)

    • Methylhydrazine (1.1 eq)

    • 2,2,2-Trifluoroethanol (TFE)

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone in TFE.[9]

    • Add methylhydrazine dropwise to the solution at room temperature.[9]

    • Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.[9]

    • Cool the reaction mixture to room temperature.[9]

    • Remove the TFE under reduced pressure using a rotary evaporator.[9]

    • Perform an aqueous work-up by diluting the residue with ethyl acetate and washing sequentially with water and brine.[9]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[9]

    • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[9]

Protocol 3: Separation of Pyrazole Regioisomers by Flash Chromatography

This is a general method for separating 1,3,5-substituted pyrazole regioisomers.[5][12]

  • Stationary Phase: Silica gel (standard grade, 230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane is often effective. Start with a low polarity mixture and gradually increase the concentration of ethyl acetate.

  • Procedure:

    • Pack a column with silica gel as a slurry in the initial mobile phase.

    • Dissolve the crude mixture of regioisomers in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Load the sample onto the column.

    • Elute the column with the mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure regioisomers.

    • Combine the fractions containing each pure isomer and remove the solvent under reduced pressure.

Protocol 4: Structural Assignment of Regioisomers using NOESY NMR

This protocol outlines the general steps for using a 2D NOESY experiment to determine the regiochemistry of a substituted pyrazole.[5]

  • Sample Preparation: Prepare a solution of the purified pyrazole regioisomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • NMR Data Acquisition:

    • Acquire standard 1D ¹H and ¹³C NMR spectra to assign the signals as much as possible.

    • Set up a 2D NOESY experiment on the NMR spectrometer. Key parameters to consider are the mixing time (tm), which is typically in the range of 500-800 ms for small molecules, and the number of scans.

  • Data Analysis:

    • Process the 2D NOESY spectrum.

    • Look for cross-peaks that indicate through-space interactions between protons.

    • Specifically, look for a cross-peak between the protons of the N-substituent and the protons of the substituent at either the C3 or C5 position of the pyrazole ring. The presence of such a cross-peak confirms that these two groups are on the same side of the ring, thus establishing the regiochemistry.

Visualizations

G Knorr Pyrazole Synthesis Mechanism cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Dehydration cluster_3 Alternative Pathway Dicarbonyl Dicarbonyl Hydrazone Hydrazone Dicarbonyl->Hydrazone Attack at C1 Hydrazone_Isomer Hydrazone_Isomer Dicarbonyl->Hydrazone_Isomer Attack at C2 Hydrazine Hydrazine Hydrazine->Hydrazone Hydrazine->Hydrazone_Isomer Cyclic_Intermediate Cyclic_Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Attack Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole -H2O Cyclic_Intermediate_Isomer Cyclic_Intermediate_Isomer Hydrazone_Isomer->Cyclic_Intermediate_Isomer Pyrazole_Isomer Pyrazole_Isomer Cyclic_Intermediate_Isomer->Pyrazole_Isomer -H2O G Experimental Workflow for Pyrazole Synthesis Start Start Reaction_Setup Reaction Setup (Dicarbonyl + Hydrazine + Solvent) Start->Reaction_Setup Reaction Reaction (Heating/Stirring) Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Analysis (NMR, MS) Purification->Analysis End End Analysis->End G Troubleshooting Regioisomer Formation Start Regioisomer Mixture Observed Change_Solvent Change Solvent to TFE or HFIP Start->Change_Solvent Separation Optimize Separation (TLC, HPLC) Start->Separation Optimize_Temp Optimize Temperature Change_Solvent->Optimize_Temp Success Pure Regioisomer Obtained Change_Solvent->Success Use_Catalyst Use Regioselective Catalyst Optimize_Temp->Use_Catalyst Alternative_Route Consider Alternative Synthetic Route Use_Catalyst->Alternative_Route Characterization Confirm Structure (NOESY NMR) Separation->Characterization Characterization->Success

References

Technical Support Center: Scale-Up Synthesis of 3-Isobutyl-1-methyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3-isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis and scale-up of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Intermediate I (Diethyl 2-(isobutyl)-3-oxosuccinate) Incomplete reaction between 4-methyl-pentan-2-one and diethyl oxalate.- Ensure the use of a strong base like sodium ethoxide. - Maintain a low reaction temperature (e.g., -20°C to 0°C) during the initial addition to control side reactions.[1] - Allow the reaction to proceed for a sufficient time (e.g., overnight at ambient temperature) to ensure completion.[1]
Formation of Regioisomers during Pyrazole Ring Formation The substituted hydrazine can react with either carbonyl group of the diketone intermediate.- While this specific synthesis is expected to have high regioselectivity, careful control of reaction conditions (temperature, solvent) can influence the outcome. - In other pyrazole syntheses, the choice of solvent and the nature of the substituents can direct the cyclization.
Incomplete Hydrolysis of the Ester to Carboxylic Acid Insufficient base or reaction time for the saponification step.- Use a sufficient molar excess of a strong base like sodium hydroxide. - Ensure the reaction is heated (e.g., 60-65°C) for an adequate duration (e.g., 2 hours) and monitor the reaction progress using TLC.[2]
Product Contamination with Starting Materials or Intermediates Incomplete reaction or inefficient purification.- Monitor each reaction step to completion using appropriate analytical techniques (e.g., TLC, HPLC). - Optimize purification methods. For the final product, this typically involves acidification to precipitate the carboxylic acid, followed by filtration and washing.
Difficulty in Isolating the Product The product may be soluble in the reaction mixture or form an emulsion during workup.- Carefully adjust the pH of the aqueous phase to the isoelectric point of the carboxylic acid to ensure complete precipitation. A pH of 2 is suggested.[2] - If an emulsion forms during extraction, adding brine or filtering through celite can help break it.
Safety Concerns during Scale-Up Use of hazardous reagents like hydrazine and flammable solvents.- Conduct a thorough safety assessment before scaling up.[3] - Consider using flow chemistry for hazardous steps to minimize the accumulation of unstable intermediates.[3][4] - Use appropriate personal protective equipment (PPE) and work in a well-ventilated area.
Exothermic Reaction during Cyclization or Hydrolysis The reaction of hydrazine and the hydrolysis of the ester can be exothermic.- For large-scale reactions, ensure adequate cooling and controlled addition of reagents. - Monitor the internal temperature of the reactor closely.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective route involves a three-step synthesis:

  • Claisen Condensation: Reaction of 4-methyl-pentan-2-one with diethyl oxalate in the presence of a base like sodium ethoxide to form a diketoester intermediate.[1]

  • Cyclization: Reaction of the diketoester intermediate with methylhydrazine to form the pyrazole ring.

  • Hydrolysis: Saponification of the resulting pyrazole ester to the desired carboxylic acid using a base like sodium hydroxide, followed by acidic workup.[2]

Q2: What are the critical process parameters to control during scale-up?

Critical parameters include:

  • Temperature Control: Especially during the initial condensation and any exothermic steps.

  • pH Control: Crucial for the isolation and purification of the final product and intermediates.[2]

  • Reagent Stoichiometry: Precise control of the molar ratios of reactants is essential for high yield and purity.

  • Mixing and Agitation: Ensuring homogeneity is vital for consistent reaction progress, particularly in large reactors.

  • Solvent Selection: Solvents should be chosen based on reaction performance, safety, and ease of removal at scale. For instance, while 1,4-dioxane might be used in lab-scale syntheses, safer alternatives like THF are preferred for larger scales.[3]

Q3: Are there any specific safety precautions to take when handling the reagents for this synthesis?

Yes, several reagents require careful handling:

  • Sodium Ethoxide: Highly reactive and flammable. It should be handled under an inert atmosphere and away from moisture.

  • Methylhydrazine: Toxic and potentially carcinogenic. Handle with appropriate PPE in a well-ventilated fume hood.

  • Concentrated Acids and Bases: Corrosive and require careful handling.

For large-scale production, a thorough process safety review is mandatory.[3]

Q4: How can the purity of the final product be improved?

Improving purity involves:

  • Controlling Impurities: Ensuring each step of the reaction goes to completion helps to minimize impurities carried over to the next step.[2]

  • Purification of Intermediates: Purifying the diketoester intermediate before cyclization can lead to a cleaner final product.

  • Optimized Crystallization/Precipitation: Carefully controlling the pH and temperature during the final precipitation step can enhance the purity of the carboxylic acid.[2] Washing the filtered solid with an appropriate solvent (e.g., water) is also important.

Q5: Can flow chemistry be applied to this synthesis?

Flow chemistry is a valuable technique for scaling up pyrazole synthesis, particularly for steps involving hazardous reagents or unstable intermediates.[4] It offers improved safety by minimizing the volume of hazardous material at any given time and can provide better control over reaction parameters, potentially leading to higher yields and purity.[3][4]

Experimental Protocols

Synthesis of Intermediate I: Diethyl 2-(4-methyl-2-oxopentyl)-3-oxosuccinate
  • Prepare a solution of sodium ethoxide (7.48 g, 0.11 mol) in 150 mL of anhydrous ethanol in a reactor cooled to -20°C.[1]

  • Sequentially add 4-methyl-pentan-2-one (10.0 g, 0.1 mol) and diethyl oxalate (14.6 g, 0.1 mol) to the solution while maintaining the temperature at -20°C.[1]

  • After the addition is complete, stir the mixture at 0°C for 1 hour, then allow it to warm to ambient temperature and stir overnight.[1]

  • Concentrate the reaction mixture under reduced pressure.

  • To the residue, add diluted HCl (2 mol/L, 120 mL) and extract with dichloromethane (3 x 120 mL).[1]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude intermediate.

Synthesis of Ethyl 3-isobutyl-1-methyl-1H-pyrazole-5-carboxylate
  • Dissolve the crude diketoester intermediate in a suitable solvent like ethanol.

  • Add methylhydrazine (molar equivalent to the intermediate) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the residue, for example, by column chromatography, to obtain the pyrazole ester.

Synthesis of this compound
  • Dissolve the ethyl 3-isobutyl-1-methyl-1H-pyrazole-5-carboxylate in a suitable solvent such as THF.[2]

  • Add an aqueous solution of sodium hydroxide (e.g., 20% solution, 3.0 equivalents).[2]

  • Heat the mixture to 60-65°C and stir for approximately 2 hours, monitoring the reaction by TLC.[2]

  • After the reaction is complete, cool the mixture to room temperature and separate the aqueous layer.

  • Adjust the pH of the aqueous layer to 2 with a strong acid like 12N HCl to precipitate the product.[2]

  • Stir the resulting slurry for 2 hours to ensure complete precipitation.[2]

  • Filter the solid, wash with water, and dry under vacuum at 50-55°C to yield the final product.[2]

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for a Related Synthesis [2]

StepReactantsSolventTemperature (°C)Time (h)Yield (%)Purity (HPLC, %)
Intermediate IV Synthesis Intermediate III, Hydrazine CompoundEthanol30-110-98>98.5
Final Product (V) Synthesis Intermediate IV, 20% NaOH (aq)THF60-65285.199.16

Note: This data is for the synthesis of 5-acetyl-1H-pyrazole-3-carboxylic acid and serves as a reference for typical conditions and outcomes in similar pyrazole syntheses.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis 4-Methyl-pentan-2-one 4-Methyl-pentan-2-one Intermediate_I Intermediate_I 4-Methyl-pentan-2-one->Intermediate_I NaOEt, EtOH Diethyl_Oxalate Diethyl_Oxalate Diethyl_Oxalate->Intermediate_I Pyrazole_Ester Pyrazole_Ester Intermediate_I->Pyrazole_Ester Methylhydrazine Final_Product 3-Isobutyl-1-methyl-1H- pyrazole-5-carboxylic acid Pyrazole_Ester->Final_Product 1. NaOH, H2O 2. HCl

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield or Purity Issue Check_Step1 Check Condensation Step (Step 1) Start->Check_Step1 Check_Step2 Check Cyclization Step (Step 2) Check_Step1->Check_Step2 Complete Sol_Step1 Verify Base Stoichiometry and Reaction Time/Temp Check_Step1->Sol_Step1 Incomplete? Check_Step3 Check Hydrolysis Step (Step 3) Check_Step2->Check_Step3 Complete Sol_Step2 Confirm Hydrazine Quality and Reaction Conditions Check_Step2->Sol_Step2 Incomplete? Check_Purification Review Purification Protocol Check_Step3->Check_Purification Complete Sol_Step3 Ensure Complete Saponification (TLC Monitoring) Check_Step3->Sol_Step3 Incomplete? Sol_Purification Optimize pH for Precipitation and Washing Steps Check_Purification->Sol_Purification

Caption: Troubleshooting logic for synthesis issues.

References

preventing degradation of pyrazole compounds during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pyrazole compounds. This resource is designed to help you prevent, identify, and troubleshoot degradation issues during the storage and handling of these valuable molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of pyrazole compounds?

A1: The stability of pyrazole compounds is influenced by several factors. The most common causes of degradation are:

  • Oxidation: The pyrazole ring, and particularly any susceptible functional groups like hydrazinyl moieties, can be prone to oxidation from atmospheric oxygen.[1]

  • Heat: Elevated temperatures accelerate the rate of chemical decomposition.[1]

  • Light: Exposure to light, especially UV radiation, can provide the energy needed to initiate degradation reactions.[1]

  • Moisture: The presence of water can lead to hydrolytic degradation of sensitive functional groups on the pyrazole ring or its substituents.[1]

  • pH: Pyrazole compounds can degrade under strongly acidic or basic conditions through hydrolysis or other pH-dependent reactions.[2]

  • Incompatible Materials: Contact with strong oxidizing agents, strong acids, and certain metals can catalyze decomposition.[1]

Q2: How can I visually identify if my pyrazole compound has degraded?

A2: Visual inspection can often provide the first clues of degradation. Look for:

  • Color Change: A noticeable change from the expected color, for example, from white or off-white to yellow or brown, can indicate degradation.[1]

  • Change in Physical State: Clumping of a powder, which might suggest moisture absorption, or the appearance of an oil from a crystalline solid.

  • Reduced Solubility: If the compound does not dissolve as expected in a solvent in which it was previously soluble, degradation may have occurred.[1]

Q3: What are the recommended storage conditions for pyrazole compounds?

A3: To ensure the long-term stability of your pyrazole compounds, adhere to the following storage guidelines.

ParameterRecommendationRationale
Temperature Short-term: 2-8°C (Refrigerated) Long-term: -20°C or below[1]Reduces the rate of chemical degradation.[1]
Light Store in an amber vial or a container protected from light.[1]Prevents light-induced degradation.[1]
Moisture Store in a desiccated environment or a tightly sealed container.[1]Prevents moisture uptake and subsequent hydrolysis.[1]
Atmosphere For highly sensitive compounds, store under an inert atmosphere (e.g., argon or nitrogen).Minimizes oxidative degradation.
Container Use a tightly sealed glass vial with a PTFE-lined cap.[1]Prevents exposure to air and moisture and avoids reaction with container materials.[1]

Q4: Is it advisable to store pyrazole compounds in solution?

A4: Long-term storage in solution is generally not recommended due to the potential for solvent-mediated degradation. If you must store solutions for a short period, use a dry, aprotic solvent and keep the solution at a low temperature (e.g., -20°C or -80°C) under an inert atmosphere. It is crucial to experimentally verify the stability of your specific compound in the chosen solvent.[1]

Troubleshooting Guides

Problem 1: I am observing unexpected or inconsistent results in my biological assay.

This could be due to the degradation of your pyrazole compound in the assay medium.

Troubleshooting Steps:

  • Assess Compound Stability in Assay Buffer: Before conducting your main experiment, incubate the pyrazole compound in the assay buffer under the same conditions (temperature, light exposure, duration) and analyze for degradation by HPLC.

  • Evaluate for Metabolic Degradation: If your assay involves cells, cell lysates, or microsomes, consider the possibility of metabolic degradation, for instance by cytochrome P450 enzymes.[3] An in vitro metabolic stability study can help to assess this (see Experimental Protocols).

  • Prepare Fresh Solutions: Always prepare solutions of your pyrazole compound fresh from a solid stock that has been stored correctly.

Problem 2: My HPLC analysis shows multiple peaks, and the peak for my pyrazole compound is smaller than expected.

This is a strong indication of degradation or the presence of impurities.

Troubleshooting Steps:

  • Confirm the Identity of Peaks: If possible, use HPLC-MS to identify the masses of the unexpected peaks. This can help in elucidating the degradation pathway.

  • Perform a Forced Degradation Study: Subjecting your compound to controlled stress conditions (acid, base, oxidation, heat, light) can help to generate and identify potential degradation products, confirming if the observed peaks are related to your compound.[3][4]

  • Check for Purity of the Starting Material: Analyze a freshly opened vial of the pyrazole compound to ensure the issue is not with the initial purity of the material.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a standard procedure for assessing a compound's stability under various stress conditions.[3][4]

1. Stock Solution Preparation:

  • Prepare a stock solution of the pyrazole compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Heat at 60°C for 2-8 hours. Cool and neutralize with an equivalent amount of 0.1 M NaOH before analysis.[3]

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Heat at 60°C for 2-8 hours. Cool and neutralize with an equivalent amount of 0.1 M HCl before analysis.[3]

  • Oxidation: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for up to 24 hours.[3]

  • Thermal Stress: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60-80°C) for a defined period.

  • Photostability: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (a minimum of 1.2 million lux hours and 200 watt hours/square meter).[4]

3. Analysis:

  • Analyze all stressed samples, along with a control sample (stored under recommended conditions), by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating RP-HPLC Method

This is a template for a reverse-phase HPLC method to separate a pyrazole compound from its potential degradation products. Method optimization will be required for your specific compound.

ParameterSpecification
Column Eclipse XDB C18 (150mm x 4.6mm, 5µm) or equivalent.
Mobile Phase Isocratic or gradient elution. An example is 0.1% trifluoroacetic acid in water and methanol (20:80 v/v).
Flow Rate 1.0 mL/min.
Column Temperature 25 ± 2°C.
Detection UV detector at an appropriate wavelength (e.g., 206 nm or the λmax of your compound). A photodiode array (PDA) detector is recommended to check for peak purity.[3]
Injection Volume 5.0 µL.

Data Analysis:

  • Compare the chromatograms of the stressed samples to the control.

  • Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed.

  • Ensure mass balance, where the sum of the parent compound and all degradation products is close to 100%.[3]

Visualizations

G start Observed Degradation of Pyrazole Compound check_storage Review Storage Conditions: - Temperature? - Light Exposure? - Moisture? - Inert Atmosphere? start->check_storage check_handling Review Handling Procedures: - Solvent Purity? - pH of Solutions? - Exposure to Air? check_storage->check_handling Yes improper_storage Correct Storage Conditions: - Store at recommended temperature - Protect from light - Use desiccator - Purge with inert gas check_storage->improper_storage No improper_handling Refine Handling Procedures: - Use fresh, dry solvents - Buffer solutions if necessary - Minimize exposure to air check_handling->improper_handling No analytical_issue Is the Analytical Method Validated? - Stability-indicating? - Peak Purity Assessed? check_handling->analytical_issue Yes end_node Problem Resolved / Pathway Understood improper_storage->end_node improper_handling->end_node develop_method Develop/Validate Stability-Indicating Method (e.g., RP-HPLC with PDA) analytical_issue->develop_method No characterize_degradants Characterize Degradation Products (e.g., using HPLC-MS) analytical_issue->characterize_degradants Yes forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) develop_method->forced_degradation characterize_degradants->end_node forced_degradation->characterize_degradants

Caption: Troubleshooting decision tree for pyrazole compound degradation.

G cluster_workflow In Vitro Metabolic Stability Workflow prep_stock Prepare Pyrazole Compound Stock Solution (e.g., in DMSO) initiate_reaction Initiate Reaction by Adding Compound prep_stock->initiate_reaction prep_microsomes Prepare Incubation Mix: - Liver Microsomes - NADPH Regenerating System - Phosphate Buffer (pH 7.4) pre_warm Pre-warm Microsome Mix to 37°C prep_microsomes->pre_warm pre_warm->initiate_reaction time_points Take Aliquots at Various Time Points (e.g., 0, 5, 15, 30, 60 min) initiate_reaction->time_points quench Quench Reaction with Cold Acetonitrile (+ Internal Standard) time_points->quench process Centrifuge to Precipitate Proteins quench->process analyze Analyze Supernatant by LC-MS/MS process->analyze

Caption: Workflow for an in vitro metabolic stability study.

G cluster_inhibitor Impact of Inhibitor Stability extracellular_signal Extracellular Signal receptor Receptor extracellular_signal->receptor kinase_cascade_start Kinase 1 (Inactive) receptor->kinase_cascade_start kinase_cascade_active Kinase 1 (Active) kinase_cascade_start->kinase_cascade_active Phosphorylation downstream_kinase Kinase 2 kinase_cascade_active->downstream_kinase downstream_kinase_active Kinase 2 (Active) downstream_kinase->downstream_kinase_active Phosphorylation cellular_response Cellular Response downstream_kinase_active->cellular_response inhibitor Pyrazole Kinase Inhibitor (Stable) inhibitor->kinase_cascade_active Inhibition degraded_inhibitor Pyrazole Kinase Inhibitor (Degraded) degraded_inhibitor->kinase_cascade_active No Inhibition

Caption: Conceptual kinase signaling pathway and inhibitor stability.

References

Technical Support Center: Optimizing Recrystallization of Pyrazole-5-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the recrystallization of pyrazole-5-carboxylic acids.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of pyrazole-5-carboxylic acids in a question-and-answer format.

Q1: My pyrazole-5-carboxylic acid is not dissolving in the chosen solvent, even with heating. What should I do?

A1: This indicates that the solvent is not suitable for your specific pyrazole-5-carboxylic acid. The polarity of your compound, determined by its substituents, plays a crucial role in solvent selection.

  • Strategy 1: Try a More Polar Solvent. Pyrazole-5-carboxylic acids are generally polar compounds. If you are using a non-polar solvent, switch to a more polar one. Good starting points for polar pyrazole derivatives include ethanol, methanol, isopropanol, acetone, and water.[1]

  • Strategy 2: Use a Mixed Solvent System. If a single solvent is not effective, a mixed solvent system can be employed. Dissolve your compound in a minimal amount of a hot "good" solvent (in which it is soluble, e.g., ethanol) and then add a hot "poor" solvent (in which it is less soluble, e.g., water or hexane) dropwise until the solution becomes slightly cloudy.[2][3] Then, add a few drops of the "good" solvent to redissolve the precipitate before allowing it to cool slowly.

Q2: My compound "oiled out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point.

  • Increase Solvent Volume: Add more of the "good" solvent to the hot solution to decrease the saturation point, which may allow crystallization to occur at a lower temperature.

  • Slow Cooling: Ensure the solution cools as slowly as possible. An insulated container or a Dewar flask can facilitate gradual cooling.

  • Change the Solvent System: Experiment with a different solvent or a different mixed solvent combination. A solvent with a lower boiling point might be beneficial.

  • Use a Seed Crystal: If available, add a small seed crystal of the pure compound to the cooled, supersaturated solution to induce crystallization.

Q3: The recrystallization yield is very low. How can I improve it?

A3: Low yield can result from several factors.

  • Minimize Hot Solvent: Use only the minimum amount of hot solvent necessary to completely dissolve your crude product. Excess solvent will retain more of your compound in the mother liquor upon cooling.

  • Thorough Cooling: Ensure the solution is cooled sufficiently, including using an ice bath, to maximize precipitation.

  • Check Mother Liquor: Before discarding the filtrate (mother liquor), test it for remaining product. You can do this by evaporating a small amount of the solvent to see if a significant residue remains.[4] If so, you may be able to recover more product by concentrating the mother liquor and cooling again.

  • pH Adjustment: For carboxylic acids, solubility is highly pH-dependent. Ensure the pH of the solution is not too high, as this will increase solubility and reduce yield.

Q4: The resulting crystals are colored, but the pure compound should be colorless. How can I remove the colored impurities?

A4: Colored impurities can often be removed using activated charcoal.

  • Procedure: After dissolving your crude product in the hot solvent, add a small amount of activated charcoal (a spatula tip is usually sufficient) to the solution. Swirl the mixture for a few minutes to allow the charcoal to adsorb the impurities.

  • Hot Filtration: Perform a hot filtration to remove the charcoal. It is crucial to use a pre-warmed funnel and flask to prevent premature crystallization of your product during filtration.

  • Caution: Activated charcoal can also adsorb some of your desired product, which may slightly reduce the overall yield.

Q5: Crystallization is happening too quickly, resulting in small, impure crystals. What can I do?

A5: Rapid crystallization often traps impurities within the crystal lattice.[4]

  • Add More Solvent: Add a small amount of additional hot solvent to the solution to ensure it is not oversaturated.[4]

  • Slow Cooling: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. Insulating the flask can also help to slow the cooling process.[4]

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for recrystallizing pyrazole-5-carboxylic acids?

A1: The choice of solvent is critical and depends on the specific substituents on the pyrazole ring. Generally, polar solvents are a good starting point. Common choices include:

  • Single Solvents: Ethanol, methanol, isopropanol, acetone, ethyl acetate, and water.[1]

  • Mixed Solvent Systems: Ethanol/water, methanol/water, hexane/ethyl acetate, and hexane/acetone are often effective.[1][2]

Q2: How do I choose between a single-solvent and a mixed-solvent recrystallization?

A2: A single-solvent recrystallization is generally preferred for its simplicity. This method is ideal when you can find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures. A mixed-solvent system is useful when no single solvent has this ideal solubility profile.[3]

Q3: What is the role of pH in the recrystallization of pyrazole-5-carboxylic acids?

A3: The carboxylic acid group means that the solubility of these compounds is highly dependent on pH. In basic solutions, the carboxylic acid will be deprotonated to form a carboxylate salt, which is significantly more soluble in aqueous solutions. Therefore, to ensure precipitation and a good yield, the recrystallization should generally be carried out in a neutral or acidic solution.

Q4: Can I use recrystallization to separate regioisomers of a pyrazole-5-carboxylic acid?

A4: Yes, if the regioisomers have sufficiently different solubilities in a particular solvent system, fractional recrystallization can be an effective separation technique. This involves multiple, sequential recrystallization steps to enrich one isomer.

Data Presentation

Table 1: Common Solvents for Recrystallization of Carboxylic Acids

Solvent/Solvent SystemTypePolarityCommon Use
Ethanol / WaterMixed ProticHighGood for many polar carboxylic acids.[1]
Methanol / WaterMixed ProticHighSimilar to ethanol/water, effective for polar compounds.[1]
EthanolProticHighA versatile solvent for a wide range of organic compounds.[1]
IsopropanolProticMediumA common choice for cooling crystallization.
AcetoneAproticMediumCan be used alone or in mixed systems like hexane/acetone.[1]
Ethyl AcetateAproticMediumOften used in mixed systems with hexane.[1]
WaterProticHighSuitable for low molecular weight, polar carboxylic acids.[1]

Note: The ideal solvent and conditions must be determined experimentally for each specific pyrazole-5-carboxylic acid.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This method is used when a single solvent provides a good differential in solubility at high and low temperatures.

  • Dissolution: Place the crude pyrazole-5-carboxylic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, the flask can then be placed in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, for example, by air-drying on the filter paper or in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization

This method is employed when no single solvent is ideal. It uses a pair of miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent).[3]

  • Dissolution: Dissolve the crude pyrazole-5-carboxylic acid in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold mixture of the two solvents.

  • Drying: Dry the purified crystals.

Visualizations

Recrystallization_Workflow start Start with Crude Pyrazole-5-Carboxylic Acid dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve insoluble_impurities Insoluble Impurities Present? dissolve->insoluble_impurities hot_filtration Hot Filtration insoluble_impurities->hot_filtration Yes cool Cool Solution Slowly insoluble_impurities->cool No hot_filtration->cool crystals_form Crystals Form? cool->crystals_form collect Collect Crystals by Vacuum Filtration crystals_form->collect Yes troubleshoot Troubleshoot (e.g., add seed crystal, scratch flask) crystals_form->troubleshoot No wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure Crystals dry->end troubleshoot->cool Troubleshooting_Tree start Problem Encountered oiling_out Compound 'Oiled Out'? start->oiling_out low_yield Low Yield? start->low_yield colored_crystals Colored Crystals? start->colored_crystals sol1 Increase Solvent Volume oiling_out->sol1 Yes sol2 Cool More Slowly oiling_out->sol2 Yes sol3 Change Solvent System oiling_out->sol3 Yes sol4 Use Seed Crystal oiling_out->sol4 Yes sol5 Minimize Hot Solvent low_yield->sol5 Yes sol6 Ensure Thorough Cooling (Ice Bath) low_yield->sol6 Yes sol7 Check Mother Liquor low_yield->sol7 Yes sol8 Add Activated Charcoal colored_crystals->sol8 Yes sol9 Perform Hot Filtration sol8->sol9

References

Validation & Comparative

A Comparative Guide to Purity Validation of 3-Isobutyl-1-methyl-1H-pyrazole-5-carboxylic Acid by HPLC and NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical step in ensuring the safety and efficacy of therapeutic candidates. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity validation of 3-isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid. We present supporting experimental data and detailed methodologies to assist in the selection of the most appropriate analytical technique.

Data Presentation

The following tables summarize the quantitative data obtained from the HPLC and NMR analyses of a representative batch of this compound.

Table 1: HPLC Purity Analysis Data

ParameterResult
Main Peak Retention Time8.52 min
Purity by Area %99.85%
Impurity 1 Retention Time6.21 min
Impurity 1 Area %0.10%
Impurity 2 Retention Time9.78 min
Impurity 2 Area %0.05%
Limit of Detection (LOD)0.01%
Limit of Quantitation (LOQ)0.03%

Table 2: Quantitative NMR (qNMR) Purity Analysis Data

ParameterResult
Analyte Signal Integral1.00 (normalized)
Internal Standard Signal Integral1.05
Calculated Purity (w/w %)99.7%
Standard Deviation± 0.2%
Measurement Uncertainty0.3%

Comparison of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that is widely used for the purity determination of non-volatile and thermally labile compounds.[1][2] In contrast, Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that provides a direct measurement of the analyte concentration against a certified internal standard, without the need for a reference standard of the analyte itself.[3][4]

Table 3: Comparison of HPLC and qNMR for Purity Analysis

FeatureHPLC-UVQuantitative NMR (qNMR)
Principle Separation based on differential partitioning between a mobile and stationary phase.Signal intensity is directly proportional to the number of atomic nuclei.[4]
Primary Use Quantification of the main component and detection of process-related impurities.[4]Absolute purity determination and structural elucidation of impurities.[3]
Advantages High resolution, high sensitivity, and excellent reproducibility.[4]Non-destructive, provides structural information, and is a primary analytical method.[4]
Limitations Requires a reference standard for each impurity for accurate quantification.Lower sensitivity compared to HPLC, and requires a certified internal standard.[4]

Experimental Protocols

HPLC Purity Analysis

Objective: To determine the purity of this compound by Reversed-Phase HPLC (RP-HPLC) with UV detection.

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: 0.1% Phosphoric Acid in Acetonitrile.

    • Gradient: 0-5 min: 20% B, 5-20 min: 20% to 90% B, 20-25 min: 90% B, 25.1-30 min: 20% B (re-equilibration).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg/mL of this compound in a 50:50 mixture of Mobile Phase A and B.

Quantitative NMR (qNMR) Purity Analysis

Objective: To determine the absolute purity of this compound by qNMR.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Experimental Parameters:

    • A sufficiently long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

    • A 90° pulse angle.

    • Acquisition of a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Sample Preparation: Accurately weigh the sample and the internal standard into a vial and dissolve in a known volume of the deuterated solvent.

  • Data Processing: Apply appropriate phasing and baseline correction to the spectrum. Integrate the signals of the analyte and the internal standard.

  • Calculation: The purity of the analyte is calculated based on the ratio of the integrals, the number of protons for each signal, the molecular weights, and the known purity of the internal standard.

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Weigh and Dissolve Sample hplc Inject into HPLC System prep->hplc Prepared Sample separation Chromatographic Separation hplc->separation detection UV Detection separation->detection Separated Components data Integrate Peaks detection->data Chromatogram purity Calculate Purity by Area % data->purity

Caption: Workflow for HPLC Purity Validation.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis prep Weigh Sample and Internal Standard dissolve Dissolve in Deuterated Solvent prep->dissolve nmr Acquire NMR Spectrum dissolve->nmr Prepared Sample process Process Spectrum (Phase, Baseline) nmr->process FID integrate Integrate Analyte and Standard Signals process->integrate Processed Spectrum calculate Calculate Absolute Purity integrate->calculate

Caption: Workflow for qNMR Purity Validation.

Conclusion

Both HPLC and qNMR are powerful techniques for assessing the purity of this compound. RP-HPLC provides excellent separation of impurities and is ideal for routine quality control, offering high sensitivity for detecting trace impurities.[1][2] qNMR, as a primary method, is invaluable for the accurate determination of absolute purity without the need for specific impurity reference standards and for providing structural confirmation.[3][4] For comprehensive characterization and validation, a combination of these orthogonal techniques is recommended to ensure the highest quality of the compound for research and pharmaceutical development.

References

structure-activity relationship (SAR) studies of 3-isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazole carboxylic acid analogs, with a focus on derivatives related to the 3-isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid scaffold. The information presented herein is compiled from various studies and is intended to guide researchers in the design and development of novel therapeutic agents based on the pyrazole core.

Introduction

The pyrazole ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1][2] The versatility of the pyrazole nucleus allows for substitutions at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2][3] This guide focuses on the SAR of 1,3,5-trisubstituted-1H-pyrazole derivatives, a class of compounds that has shown significant potential as inhibitors of various biological targets.

Comparative Analysis of Biological Activity

The biological activity of pyrazole carboxylic acid analogs is highly dependent on the nature and position of substituents on the pyrazole ring. The following tables summarize the quantitative data from a representative study on a series of 1,3,5-trisubstituted-1H-pyrazole-4-carboxamide derivatives, which serve as close analogs to the core topic and provide valuable SAR insights. The primary biological activities evaluated are their inhibitory effects on various protein kinases and their antiproliferative activity against cancer cell lines.[4]

Table 1: Inhibitory Activity of Pyrazole Carboxamide Analogs against Protein Kinases [4]

Compound IDCK2 (% Inhibition @ 10 µM)AKT1 (% Inhibition @ 10 µM)PKA (% Inhibition @ 10 µM)PKCα (% Inhibition @ 10 µM)SAPK2a (p38) (% Inhibition @ 10 µM)
1a MePhNH(4-MeOPh)5025301540
1b Me4-ClPhNH(4-MeOPh)6535422055
1c Me4-MeOPhNH(4-MeOPh)5830381848
2a EtPhNH(4-MeOPh)5528351745
2b Et4-ClPhNH(4-MeOPh)7240482562
3a MePhOH3015201025
3b Me4-ClPhOH4522281538

Table 2: Antiproliferative Activity of Pyrazole Analogs against MCF-7 Cancer Cells [4]

Compound IDIC₅₀ (µM)
1a MePhNH(4-MeOPh)> 100
1b Me4-ClPhNH(4-MeOPh)75
1c Me4-MeOPhNH(4-MeOPh)82
2b Et4-ClPhNH(4-MeOPh)65
3b Me4-ClPhOH90

Key Structure-Activity Relationship Insights

From the data presented, several key SAR trends can be identified:

  • Substitution at the 3-position (R²): The nature of the substituent at the 3-position of the pyrazole ring significantly influences the biological activity. Introduction of an electron-withdrawing group, such as a chloro-substituted phenyl ring (e.g., compound 1b and 2b ), generally leads to enhanced inhibitory activity against protein kinases compared to an unsubstituted phenyl ring (e.g., compound 1a and 2a ).[4]

  • Substitution at the 1-position (R¹): Variation of the alkyl group at the 1-position from methyl to ethyl appears to have a modest but positive impact on kinase inhibition, as seen by comparing compounds 1b and 2b .[4]

  • Carboxylic Acid vs. Carboxamide at the 5-position (R³): Conversion of the carboxylic acid moiety to a carboxamide generally results in increased biological activity. For instance, the carboxamide derivatives consistently show higher kinase inhibition than their carboxylic acid counterparts (e.g., compare 1b and 3b ).[4] This suggests that the amide group may be involved in crucial hydrogen bonding interactions with the target protein.[2]

  • Antiproliferative Activity: The antiproliferative activity against the MCF-7 breast cancer cell line appears to correlate with the kinase inhibitory activity. The compounds with stronger kinase inhibition, such as 2b , also exhibit lower IC₅₀ values for cell growth inhibition.[4]

Experimental Protocols

General Synthesis of 1,3,5-Trisubstituted-1H-pyrazole-4-carboxamides

The synthesis of the pyrazole carboxamide analogs typically involves a multi-step process:

  • Synthesis of the Pyrazole Core: The pyrazole scaffold is often constructed via a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[5]

  • Esterification/Amidation: The carboxylic acid at the 5-position can be converted to an ester, which is then reacted with a desired amine to form the corresponding carboxamide.[4] Alternatively, the carboxylic acid can be directly coupled with an amine using standard peptide coupling reagents.

Protein Kinase Inhibition Assay[4]

The inhibitory activity of the compounds against a panel of protein kinases (CK2, AKT1, PKA, PKCα, and p38) is determined using a standard in vitro kinase assay. The assay measures the phosphorylation of a specific substrate by the kinase in the presence and absence of the test compound. The percentage of inhibition is calculated by comparing the kinase activity in the presence of the compound to the control (DMSO).

Cell Proliferation Assay (MTT Assay)[4]

The antiproliferative activity of the compounds is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Cancer cells (e.g., MCF-7) are treated with various concentrations of the test compounds for a specified period (e.g., 48 hours). The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined.

Signaling Pathways and Mechanisms of Action

Several pyrazole derivatives have been shown to exert their biological effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.[4][6] For instance, the inhibition of protein kinases such as CK2, AKT1, and p38 can disrupt downstream signaling cascades that are often hyperactivated in cancer cells.

Below are diagrams illustrating a generalized experimental workflow for SAR studies and a potential signaling pathway inhibited by these pyrazole analogs.

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis cluster_optimization Lead Optimization start Starting Materials pyrazole_core Pyrazole Core Synthesis start->pyrazole_core diversification Analog Diversification (R¹, R², R³) pyrazole_core->diversification purification Purification & Characterization diversification->purification kinase_assay Kinase Inhibition Assays purification->kinase_assay cell_assay Cell-based Assays (e.g., MTT) purification->cell_assay sar_analysis Structure-Activity Relationship (SAR) Analysis kinase_assay->sar_analysis cell_assay->sar_analysis lead_optimization Lead Optimization & Further Studies sar_analysis->lead_optimization

Caption: A generalized experimental workflow for the SAR study of pyrazole analogs.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome receptor Growth Factor Receptor PI3K PI3K receptor->PI3K p38 p38 MAPK receptor->p38 AKT AKT (Protein Kinase B) PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_reg Apoptosis Regulators (e.g., Bcl-2) AKT->Apoptosis_reg Inhibition Transcription Gene Transcription mTOR->Transcription p38->Transcription Proliferation Cell Proliferation Transcription->Proliferation Survival Cell Survival Transcription->Survival Pyrazole Pyrazole Analog Pyrazole->AKT Inhibition Pyrazole->p38 Inhibition

Caption: A potential signaling pathway inhibited by pyrazole carboxylic acid analogs.

Conclusion

The structure-activity relationship of this compound analogs and related compounds is a promising area of research for the development of new therapeutic agents. The studies reviewed here indicate that modifications at the 1, 3, and 5-positions of the pyrazole ring can significantly impact their biological activity, particularly as protein kinase inhibitors with antiproliferative effects. The insights gained from these SAR studies provide a valuable foundation for the rational design of more potent and selective pyrazole-based drugs. Further investigation into the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their future clinical development.

References

A Comparative Analysis of Pyrazole Regioisomers: Unraveling the Impact of Substituent Placement on Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Researchers in drug discovery are constantly seeking to optimize the interaction of small molecules with their biological targets. Among the vast landscape of heterocyclic scaffolds, pyrazoles stand out for their versatile biological activities. A crucial aspect in the design of pyrazole-based therapeutics is the strategic placement of substituents on the pyrazole ring, as regioisomers—molecules with the same atoms connected in a different spatial arrangement—can exhibit dramatically different biological profiles. This guide provides an objective comparison of the biological activity of pyrazole regioisomers, supported by experimental data from two distinct case studies: one focusing on glucocorticoid receptor agonists and the other on metalloprotease inhibitors.

This comprehensive analysis will delve into the structure-activity relationships of these regioisomers, presenting quantitative data in clearly structured tables. Detailed experimental protocols for the key assays are provided to allow for replication and further investigation. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the underlying biological processes and methodologies.

Case Study 1: Glucocorticoid Receptor Agonism of Deacylcortivazol-like Pyrazole Regioisomers

Glucocorticoids are potent anti-inflammatory and immunosuppressive agents that function by activating the glucocorticoid receptor (GR).[1][2][3][4] Research by Zimmerman et al. explored how the substitution pattern on a deacylcortivazol-like pyrazole backbone influences GR agonism. They synthesized and compared pairs of regioisomers with substituents at the 1'- and 2'-positions of the pyrazole ring.[1][2][3][4]

Quantitative Data Summary

The biological activity of the synthesized regioisomers was assessed by their potency in inducing a GR-dependent response in leukemia cells and their effective affinity for the GR. Potency is presented as dose equivalents relative to dexamethasone, a potent glucocorticoid, while affinity is reported as the effective concentration required for binding.

Compound IDSubstituent PositionPendant GroupPotency (Dose Equivalents vs. Dexamethasone)Effective Affinity (EC50, nM)
D2'P 2'Phenyl0.41.5
D1'P 1'Phenyl~0.10.8
D2'PF 2'4-Fluorophenyl0.20.9
D1'PF 1'4-Fluorophenyl1018
D2'A 2'Anisole40120
D1'A 1'Anisole>100>1000
D2'C 2'Cyclohexyl210
D1'C 1'Cyclohexyl>100>1000

Data sourced from Zimmerman et al.[1][2][3][4]

The data reveals that for aromatic pendant groups, substitution at the 1'-position can lead to a highly potent and high-affinity ligand (D1'P), even more so than its 2'-substituted counterpart (D2'P).[1][2][3][4] However, this is not a universal trend, as the 1'-substituted 4-fluorophenyl (D1'PF) and anisole (D1'A) regioisomers were significantly less potent than their 2'-substituted counterparts. For the aliphatic cyclohexyl group, the 2'-substituted isomer (D2'C) was active, while the 1'-isomer (D1'C) was not.[1][2][3][4] This highlights the nuanced interplay between substituent electronics, sterics, and their position on the pyrazole ring in determining GR agonism.

Experimental Protocols

Glucocorticoid Receptor (GR) Cellular Affinity Assay (Competitive Binding)

This assay determines the effective affinity of a test compound for the GR in a cellular context by measuring its ability to compete with a fluorescently labeled glucocorticoid.

  • Cell Culture: Human leukemia cells (e.g., CEM-C1-15) are cultured in appropriate media and conditions.

  • Compound Preparation: A fluorescent GR ligand (e.g., a fluorescent derivative of dexamethasone) is used at a fixed concentration. Test compounds (the pyrazole regioisomers) are prepared in a dilution series.

  • Incubation: Cells are incubated with the fluorescent ligand and varying concentrations of the test compound for a set period to reach binding equilibrium.

  • Detection: The amount of bound fluorescent ligand is measured using a suitable detection method, such as flow cytometry or a plate reader with fluorescence polarization capabilities.

  • Data Analysis: The data is plotted as the percentage of specific binding against the logarithm of the test compound concentration. The EC50 value, representing the concentration of the test compound that displaces 50% of the fluorescent ligand, is determined from the resulting sigmoidal curve.

GR-Dependent Gene Expression Assay (Potency)

This functional assay measures the potency of a compound to induce the expression of a GR-responsive reporter gene.

  • Cell Line: A cell line (e.g., a leukemia cell line) is engineered to express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a GR-responsive promoter.

  • Compound Treatment: The cells are treated with a dilution series of the test compounds. A known GR agonist like dexamethasone is used as a positive control.

  • Incubation: The cells are incubated for a sufficient time to allow for GR activation, nuclear translocation, and reporter gene expression.

  • Signal Detection: The reporter gene signal is quantified. For luciferase, a luminometer is used to measure light output after the addition of a substrate. For GFP, a fluorescence microscope or flow cytometer is used.

  • Data Analysis: The dose-response curve is plotted, and the potency of the test compounds is determined relative to the standard (dexamethasone).

Visualizations

GR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid (e.g., Pyrazole Agonist) GR_complex GR-HSP90 Complex (inactive) GC->GR_complex Binds GR GR (active) GR_complex->GR HSP90 dissociation Nucleus Nucleus GR->Nucleus Translocation GRE Glucocorticoid Response Element (GRE) Gene_Expression Target Gene Transcription GRE->Gene_Expression Binding & Activation mRNA mRNA Gene_Expression->mRNA Protein Protein (Anti-inflammatory effects) mRNA->Protein Translation

Caption: Glucocorticoid Receptor Signaling Pathway.

Experimental_Workflow_GR_Assays cluster_affinity Cellular Affinity Assay cluster_potency Potency Assay (Reporter Gene) A1 Culture Leukemia Cells A2 Prepare Fluorescent Ligand & Test Compound Dilutions A1->A2 A3 Incubate Cells with Ligand and Compounds A2->A3 A4 Measure Bound Fluorescence (Flow Cytometry) A3->A4 A5 Determine EC50 A4->A5 P1 Culture Reporter Cell Line P2 Treat Cells with Test Compounds P1->P2 P3 Incubate for Gene Expression P2->P3 P4 Quantify Reporter Signal (Luminometry/Fluorometry) P3->P4 P5 Determine Relative Potency P4->P5

Caption: Experimental Workflows for GR Assays.

Case Study 2: Inhibition of Meprin Metalloproteases by 3,5-Disubstituted Pyrazoles

Meprins are metalloproteases implicated in various diseases, making them attractive therapeutic targets. A study by Tan et al. investigated a series of 3,5-disubstituted pyrazoles as inhibitors of two meprin isoforms, meprin α and meprin β.[5] This case study provides insights into how the nature and position of substituents on the pyrazole ring influence inhibitory potency and selectivity.

Quantitative Data Summary

The inhibitory activity of the pyrazole derivatives was quantified by determining their apparent inhibition constants (Ki(app)) against meprin α and meprin β.

Compound IDR1 SubstituentR2 SubstituentMeprin α Ki(app) (nM)Meprin β Ki(app) (nM)Selectivity (β/α)
7a PhenylPhenyl5.325.14.7
14a PhenylMethyl110>1000>9
14b PhenylBenzyl83>1000>12
14c PhenylCyclopentyl6.538.35.9
16a 1,3-Benzodioxole1,3-Benzodioxole0.6112.9188.2
16j 4-Carboxyphenyl4-Carboxyphenyl0.10.22.0

Data sourced from Tan et al.[5]

The data demonstrates that symmetrical 3,5-diaryl substitution can lead to potent inhibition of both meprin isoforms. For instance, the simple 3,5-diphenylpyrazole (7a) shows low nanomolar inhibition of meprin α.[5] Replacing one phenyl group with smaller alkyl or benzyl groups (14a, 14b) significantly reduces activity, while a cyclopentyl group (14c) maintains potency similar to the diphenyl analogue.[5] Symmetrical substitution with bulkier, electron-rich groups like 1,3-benzodioxole (16a) dramatically increases potency and selectivity for meprin α. Conversely, introducing acidic moieties like the 4-carboxyphenyl group (16j) results in a highly potent pan-inhibitor with little selectivity between the two isoforms.[5]

Experimental Protocols

Meprin Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of meprin α or meprin β using a fluorogenic substrate.

  • Enzyme and Substrate Preparation: Recombinant human meprin α or meprin β is diluted to the desired concentration in an appropriate assay buffer. A fluorogenic peptide substrate for the specific meprin isoform is also prepared in the assay buffer.

  • Compound Preparation: The pyrazole inhibitors are serially diluted in the assay buffer.

  • Assay Reaction: The enzyme is pre-incubated with the test compounds for a defined period. The enzymatic reaction is then initiated by the addition of the fluorogenic substrate.

  • Fluorescence Measurement: The increase in fluorescence, resulting from the cleavage of the substrate by the active enzyme, is monitored over time using a fluorescence plate reader.

  • Data Analysis: The initial reaction rates are calculated from the linear portion of the fluorescence versus time plots. The percentage of inhibition for each compound concentration is determined relative to a control without an inhibitor. The Ki(app) values are then calculated by fitting the data to appropriate enzyme inhibition models.

Visualizations

Meprin_Inhibition_Workflow cluster_workflow Meprin Inhibition Assay Workflow W1 Prepare Meprin Enzyme and Fluorogenic Substrate W2 Serially Dilute Pyrazole Inhibitors W1->W2 W3 Pre-incubate Enzyme with Inhibitors W2->W3 W4 Initiate Reaction with Substrate W3->W4 W5 Monitor Fluorescence Increase W4->W5 W6 Calculate Reaction Rates and % Inhibition W5->W6 W7 Determine Ki(app) Values W6->W7

Caption: Workflow for Meprin Inhibition Assay.

Conclusion

The presented case studies unequivocally demonstrate that the biological activity of pyrazole derivatives is exquisitely sensitive to the positioning of substituents on the heterocyclic ring. In the context of glucocorticoid receptor agonism, the choice between 1'- and 2'-substitution can lead to orders of magnitude differences in potency, with the optimal position being dependent on the nature of the appended group. Similarly, for meprin inhibition, the symmetrical or asymmetrical substitution at the 3- and 5-positions dictates both the potency and the selectivity profile of the inhibitors.

These findings underscore the critical importance of exploring regioisomeric space in the early stages of drug discovery. A systematic evaluation of substituent placement can unlock significant improvements in biological activity and selectivity, ultimately leading to the development of more effective and safer therapeutic agents. The detailed experimental protocols and visual guides provided herein serve as a valuable resource for researchers aiming to conduct similar comparative studies and to further elucidate the structure-activity relationships of this versatile and medicinally important scaffold.

References

A Comparative Guide to the Efficacy of 3-isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid and Commercial Endothelin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative framework for evaluating the efficacy of 3-isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid against commercially available endothelin receptor antagonists. Due to the limited publicly available data on this compound, this document serves as a template, outlining the requisite experimental data and methodologies for a comprehensive assessment. The data presented for commercial drugs are based on published literature.

Introduction

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide implicated in the pathophysiology of various cardiovascular diseases, most notably pulmonary arterial hypertension (PAH).[1][2] The biological effects of ET-1 are mediated through two G protein-coupled receptors, the endothelin-A (ETA) and endothelin-B (ETB) receptors.[1] Consequently, endothelin receptor antagonists (ERAs) have emerged as a crucial class of therapeutics for PAH.[2][3][4] This guide focuses on a hypothetical comparison of the novel compound, this compound, with established ERAs: Bosentan, Ambrisentan, and Macitentan. While direct efficacy data for the target pyrazole compound is not available, this guide details the necessary experimental comparisons and protocols to ascertain its therapeutic potential.

Comparative Efficacy Data

A direct comparison of the inhibitory activity of ERAs is crucial for understanding their therapeutic potential. This is typically achieved through in vitro assays that determine the concentration of the drug required to inhibit 50% of the receptor's activity (IC50) or the binding affinity of the drug for the receptor (Ki).

CompoundTarget(s)IC50 (nM)Ki (nM)Selectivity (ETA/ETB)
This compound Not DeterminedData Not AvailableData Not AvailableNot Determined
Bosentan ETA/ETBETA: 7.1ETB: 474.8[5]ETA: 4.7ETB: 95[5]~20-fold for ETA[6]
Ambrisentan ETAData Not AvailableETA: 1ETB: 195[7]~200-fold for ETA[7]
Macitentan ETA/ETBETA: 0.5ETB: 25Data Not Available~50-fold for ETA

Experimental Protocols

To facilitate a direct and meaningful comparison, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays used to characterize endothelin receptor antagonists.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound for the ETA and ETB receptors.

Objective: To quantify the affinity of this compound and comparator drugs for human ETA and ETB receptors.

Materials:

  • Cell membranes expressing recombinant human ETA or ETB receptors.

  • Radioligand: [125I]-ET-1.

  • Test compounds: this compound, Bosentan, Ambrisentan, Macitentan.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA), pH 7.4.[8]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (GF/C).

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membrane preparation (3-20 µg protein/well), the test compound at various concentrations, and a fixed concentration of [125I]-ET-1.[9]

  • For non-specific binding control wells, add a high concentration of unlabeled ET-1.[8]

  • Incubate the plates at 30°C for 60 minutes with gentle agitation.[9]

  • Terminate the binding reaction by rapid vacuum filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI).[9]

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[9]

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 values by non-linear regression analysis.

  • Convert IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

G cluster_0 Preparation cluster_1 Incubation cluster_2 Measurement cluster_3 Analysis a Serial Dilutions of Test Compounds d Combine in 96-well plate a->d b Cell Membranes with ET-A or ET-B Receptors b->d c [125I]-ET-1 (Radioligand) c->d e Incubate at 30°C for 60 min d->e f Vacuum Filtration e->f g Wash Filters f->g h Scintillation Counting g->h i Calculate Specific Binding h->i j Determine IC50 i->j k Calculate Ki j->k

Radioligand Binding Assay Workflow
Functional Assay: Inhibition of Endothelin-1-Induced Vasoconstriction

This ex vivo assay measures the functional potency of an antagonist in a physiologically relevant tissue.

Objective: To determine the ability of this compound and comparator drugs to inhibit ET-1-induced contraction of isolated rabbit aorta.

Materials:

  • Male New Zealand White rabbits.

  • Krebs-Henseleit solution.

  • Endothelin-1.

  • Test compounds: this compound, Bosentan, Ambrisentan, Macitentan.

  • Organ bath system with isometric force transducers.

Procedure:

  • Humanely euthanize a rabbit and excise the thoracic aorta.

  • Cut the aorta into rings (3-4 mm in width) and mount them in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Allow the aortic rings to equilibrate under a resting tension of 2g for at least 60 minutes.

  • Induce a submaximal contraction with a fixed concentration of ET-1.

  • Once a stable contraction is achieved, add the test compounds in a cumulative manner to generate concentration-response curves.

  • Record the relaxation of the aortic rings in response to the test compounds.

  • Calculate the IC50 values for the inhibition of ET-1-induced contraction.

G cluster_0 Tissue Preparation cluster_1 Experiment cluster_2 Data Acquisition & Analysis a Excise Rabbit Thoracic Aorta b Cut into Rings a->b c Mount in Organ Bath b->c d Equilibrate under Tension c->d e Induce Contraction with ET-1 d->e f Add Test Compounds (Cumulative Dosing) e->f g Record Isometric Tension f->g h Generate Concentration- Response Curves g->h i Calculate IC50 h->i

Aortic Ring Contraction Assay Workflow

Signaling Pathway

The therapeutic effect of endothelin receptor antagonists is achieved by blocking the downstream signaling cascades initiated by ET-1 binding to its receptors on vascular smooth muscle cells.

G cluster_0 Vascular Smooth Muscle Cell ET1 Endothelin-1 (ET-1) ETAR ET-A Receptor ET1->ETAR ETBR ET-B Receptor ET1->ETBR Gq Gq/11 ETAR->Gq ETBR->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca ↑ Intracellular Ca2+ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Contraction Vasoconstriction & Cell Proliferation Ca->Contraction PKC->Contraction Antagonist This compound (or other ERAs) Antagonist->ETAR Antagonist->ETBR

Endothelin Receptor Signaling Pathway

Conclusion

While this compound remains a compound of interest, its efficacy as an endothelin receptor antagonist can only be determined through rigorous experimental evaluation as outlined in this guide. The provided protocols for radioligand binding and functional vasoconstriction assays offer a standardized approach to generate the necessary data for a direct comparison with commercially available drugs like Bosentan, Ambrisentan, and Macitentan. Future studies are required to elucidate the pharmacological profile of this novel pyrazole derivative and its potential as a therapeutic agent for conditions such as pulmonary arterial hypertension.

References

Navigating the Kinome and Beyond: A Comparative Guide to the Cross-Reactivity Profiling of Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous inhibitors targeting a wide array of enzymes, from protein kinases to cyclooxygenases (COX). While often designed for a specific target, the reality of drug-protein interactions frequently involves a degree of cross-reactivity, leading to off-target effects that can influence both the therapeutic efficacy and the toxicity profile of a compound. Understanding and characterizing this cross-reactivity is therefore a critical aspect of drug development.

This guide provides an objective comparison of the cross-reactivity profiles of prominent pyrazole-based inhibitors, supported by experimental data. We delve into the methodologies used to generate these profiles and visualize the key signaling pathways involved, offering a comprehensive resource for researchers in the field.

Comparative Cross-Reactivity Data of Pyrazole-Based Kinase Inhibitors

The selectivity of pyrazole-based kinase inhibitors can vary significantly, influencing their clinical utility. Kinome scanning technologies provide a broad view of the kinase interaction landscape. Below is a comparative summary of the inhibitory activity of several pyrazole-based compounds against their primary targets and a selection of off-target kinases.

Table 1: Comparative Kinase Inhibition Profile of Pyrazole-Based Inhibitors

InhibitorPrimary Target(s)Off-Target KinaseInhibition (nM)Reference
Sunitinib VEGFRs, PDGFRs, KITAMPKIC50: ~100-200[1]
RSK1Predicted Inhibition[2]
JAK1-[1]
Ruxolitinib JAK1, JAK2TYK2IC50: 19[3]
JAK3IC50: 428[3]
CaMKIIPotent Inhibition[4][5]
Erlotinib EGFRJAK2Off-target inhibition[1]
STK10Off-target inhibition[6]
Axitinib VEGFRs-Highly Selective[7][8]
Pazopanib VEGFRs, PDGFR, c-Kit-Multi-targeted[9][10]
Compound 8 (Pyrazole-based) Aurora A/B22 other kinases>80% inhibition at 1µM[11]
Afuresertib (Pyrazole-based) Akt1Akt2, Akt3Ki: 2, 2.6[12]

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant. Data is compiled from multiple sources and assay conditions may vary.

Comparative Cross-Reactivity Data of Pyrazole-Based COX Inhibitors

Pyrazole-containing non-steroidal anti-inflammatory drugs (NSAIDs) are primarily designed to inhibit COX enzymes. Their selectivity for COX-2 over COX-1 is a key determinant of their gastrointestinal safety profile. However, off-target interactions can still occur.

Table 2: Comparative COX and Off-Target Inhibition Profile of Pyrazole-Based Inhibitors

InhibitorCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Other Off-TargetsOff-Target IC50/KiReference
Celecoxib ~15~0.04~375PDK1IC50 in µM range[13]
Sarcoplasmic/ER Ca2+ ATPaseBinding confirmed[13]
AktIndirect inhibition[6]
Celecoxib Derivative (Compound 1) ---LactoperoxidaseKi: 0.87 nM[14]
Celecoxib Derivative (Compound 7) ---LactoperoxidaseKi: 5210 nM[14]
PYZ10 (Pyrazole-thiourea-benzimidazole) -0.0000283Selective--[15]
PYZ20 (Dihydropyrazole sulfonamide) -0.33Selective--[15]

Data is synthesized from multiple publications and experimental conditions may differ.

Experimental Protocols for Cross-Reactivity Profiling

Accurate and robust experimental methodologies are essential for determining the cross-reactivity profile of inhibitors. The following are detailed protocols for key assays used in the field.

KINOMEscan® Competition Binding Assay

This technology is widely used for broad kinase inhibitor profiling. It is a competitive binding assay that measures the ability of a test compound to displace a proprietary, immobilized ligand from the kinase active site.

Experimental Workflow:

cluster_0 Assay Components cluster_1 Assay Principle cluster_2 Quantification Kinase DNA-tagged Kinase Incubation Incubation of Components Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Inhibitor Test Inhibitor Inhibitor->Incubation Competition Competition for Binding Site Incubation->Competition Wash Wash Unbound Kinase Competition->Wash qPCR Quantify Bound Kinase via qPCR Wash->qPCR Analysis Data Analysis (% of Control) qPCR->Analysis

KINOMEscan® Workflow

Methodology:

  • Kinase Preparation: A large panel of human kinases are expressed with a unique DNA tag.

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Competition Assay: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinase's active site.

  • Washing: Unbound kinase is washed away.

  • Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) to detect the DNA tag.

  • Data Analysis: Results are typically expressed as a percentage of a DMSO control. A lower percentage indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) can be determined by running the assay with a range of inhibitor concentrations.[16]

In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This assay determines the inhibitory activity of compounds against purified COX-1 and COX-2 enzymes.

Experimental Workflow:

cluster_0 Reaction Setup cluster_1 Reaction Initiation & Measurement cluster_2 Data Analysis Enzyme Purified COX-1 or COX-2 Substrate Add Arachidonic Acid Enzyme->Substrate Buffer Assay Buffer + Heme Buffer->Substrate Probe Fluorogenic Probe (e.g., ADHP) Probe->Substrate Inhibitor Test Inhibitor Inhibitor->Substrate Incubation Incubate at 37°C Substrate->Incubation Measurement Measure Fluorescence Kinetically Incubation->Measurement Slope Calculate Reaction Slope Measurement->Slope Inhibition Calculate % Inhibition Slope->Inhibition IC50 Determine IC50 Value Inhibition->IC50

In Vitro COX Inhibition Assay Workflow

Methodology:

  • Reagent Preparation: Prepare solutions of purified COX-1 or COX-2 enzyme, assay buffer, heme, a fluorogenic probe (like 10-acetyl-3,7-dihydroxyphenoxazine, ADHP), and the test inhibitor at various concentrations.[12]

  • Reaction Mixture: In a 96-well plate, combine the enzyme, assay buffer, heme, probe, and either the test inhibitor or a vehicle control (e.g., DMSO).

  • Initiation: Initiate the reaction by adding arachidonic acid.

  • Measurement: Immediately measure the fluorescence kinetically at an appropriate excitation and emission wavelength (e.g., 530-540 nm excitation and 585-595 nm emission for ADHP) over a set period.[12]

  • Data Analysis: Calculate the rate of reaction (slope of the fluorescence curve). The percent inhibition is determined by comparing the slope in the presence of the inhibitor to the control. The IC50 value is calculated by plotting percent inhibition against inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular environment. The principle is that a ligand-bound protein is more resistant to thermal denaturation.

Experimental Workflow:

cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis Cells Intact Cells Treatment Incubate with Inhibitor or Vehicle Cells->Treatment Heating Heat Cells at Various Temperatures Treatment->Heating Cooling Cool to Room Temperature Heating->Cooling Lysis Cell Lysis Cooling->Lysis Centrifugation Pellet Aggregated Proteins Lysis->Centrifugation Quantification Quantify Soluble Protein (e.g., Western Blot) Centrifugation->Quantification Curve Generate Melt Curve Quantification->Curve

Cellular Thermal Shift Assay (CETSA) Workflow

Methodology:

  • Cell Treatment: Treat intact cells with the test inhibitor or a vehicle control.[17][18]

  • Heating: Heat aliquots of the cell suspension to a range of temperatures.[17][18]

  • Lysis: Lyse the cells to release the proteins.

  • Separation: Centrifuge the lysates to separate the soluble proteins from the aggregated, denatured proteins.

  • Quantification: Quantify the amount of the target protein in the soluble fraction using methods like Western Blot or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting temperature to a higher value in the presence of the inhibitor indicates target engagement.[17][18]

Activity-Based Protein Profiling (ABPP)

ABPP is a chemoproteomic technique that uses chemical probes to assess the functional state of enzymes in complex biological samples.

Experimental Workflow:

cluster_0 Sample Preparation & Treatment cluster_1 Probe Labeling & Detection cluster_2 Analysis Proteome Cell/Tissue Lysate Inhibitor Incubate with Test Inhibitor Proteome->Inhibitor Probe Add Activity-Based Probe Inhibitor->Probe Click Click Chemistry (optional) Probe->Click Detection Visualize/Quantify Labeled Proteins Click->Detection Gel SDS-PAGE Detection->Gel MS Mass Spectrometry Detection->MS Analysis Identify & Quantify Targets Gel->Analysis MS->Analysis

Activity-Based Protein Profiling (ABPP) Workflow

Methodology:

  • Proteome Incubation: A complex proteome (e.g., cell lysate) is incubated with the test inhibitor at various concentrations.

  • Probe Labeling: A broad-spectrum activity-based probe, which covalently modifies the active site of a class of enzymes, is added. The inhibitor will compete with the probe for binding to its target(s).[14][19]

  • Reporter Tag Conjugation: The probe often contains a reporter tag (e.g., a fluorophore or biotin) or a handle for "click chemistry" to attach such a tag.[19]

  • Analysis:

    • Gel-based: Labeled proteins are separated by SDS-PAGE and visualized by fluorescence scanning. A decrease in band intensity in the inhibitor-treated sample indicates target engagement.

    • Mass Spectrometry-based: Biotin-tagged proteins are enriched, digested, and analyzed by LC-MS/MS to identify and quantify the proteins that were labeled by the probe, providing a broad profile of inhibitor targets.[19]

Signaling Pathways and Off-Target Effects

Understanding the signaling pathways affected by off-target inhibition is crucial for predicting potential side effects and for identifying opportunities for drug repurposing.

Sunitinib: On-Target and Off-Target Signaling

Sunitinib is a multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Its on-target effects are primarily through the inhibition of VEGFR and PDGFR signaling, which are critical for angiogenesis and tumor cell proliferation.[20] However, off-target effects, such as the inhibition of AMP-activated protein kinase (AMPK), have been linked to cardiotoxicity.[1]

cluster_0 Sunitinib cluster_1 On-Targets cluster_2 Off-Target cluster_3 Cellular Effects Sunitinib Sunitinib VEGFR VEGFR Sunitinib->VEGFR Inhibits PDGFR PDGFR Sunitinib->PDGFR Inhibits AMPK AMPK Sunitinib->AMPK Inhibits Angiogenesis Angiogenesis VEGFR->Angiogenesis Leads to Proliferation Tumor Proliferation PDGFR->Proliferation Leads to Metabolism Altered Metabolism AMPK->Metabolism Leads to Cardiotoxicity Cardiotoxicity Metabolism->Cardiotoxicity cluster_0 Celecoxib cluster_1 On-Target cluster_2 Off-Target cluster_3 Cellular Effects Celecoxib Celecoxib COX2 COX-2 Celecoxib->COX2 Inhibits PDK1 PDK1 Celecoxib->PDK1 Inhibits Prostaglandins Prostaglandins COX2->Prostaglandins Leads to Akt_Signaling Akt Signaling PDK1->Akt_Signaling Leads to Inflammation Inflammation Prostaglandins->Inflammation Apoptosis Apoptosis Akt_Signaling->Apoptosis

References

Safety Operating Guide

Safe Disposal of 3-isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of 3-isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid, a compound requiring careful handling as a hazardous chemical waste. Adherence to these protocols is essential for personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this compound was not located, structurally similar pyrazole carboxylic acid derivatives are consistently classified as hazardous, causing skin, eye, and respiratory irritation.[1][2][3][4][5][6] Therefore, the following personal protective equipment (PPE) should be worn at all times when handling the compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing.

Ensure that eyewash stations and safety showers are readily accessible.[1] All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[7][8]

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as a hazardous waste.[9][10] It must not be disposed of in the regular trash or poured down the drain.[8][9][11]

  • Waste Segregation:

    • Solid Waste: Collect any solid this compound, including contaminated items like weighing paper or spatulas, in a designated, properly labeled hazardous waste container.[7]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.[7] Do not mix with other incompatible waste streams.

    • Empty Containers: An empty container that has held this compound should be managed as hazardous waste unless it has been triple-rinsed. The rinsate from the triple-rinse must be collected and disposed of as hazardous waste.[9]

  • Waste Container Management:

    • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[10]

    • Storage: Store waste containers in a designated Satellite Accumulation Area (SAA).[8][10] This area should be at or near the point of generation and under the control of the laboratory personnel.

    • Container Integrity: Ensure waste containers are in good condition, compatible with the chemical, and are kept securely closed except when adding waste.[8][9]

  • Request for Disposal:

    • Once a waste container is full or is ready for disposal, a waste collection request should be submitted to your institution's EHS or hazardous waste management department.[9] Follow your institution-specific procedures for scheduling a pickup.

Summary of Disposal Information

Parameter Guideline
Disposal Method Collection for disposal by a licensed hazardous waste facility.[1][2][3][4]
Sink Disposal Prohibited.[9][11]
Trash Disposal Prohibited for the chemical and non-triple-rinsed containers.[9][11]
Waste Classification Hazardous Waste.
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat.
Spill Cleanup Sweep up solid material and place it in a suitable, closed container for disposal.[1][3] For liquid spills, use an inert absorbent material.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow start Waste Generated (this compound) is_solid Is the waste solid or liquid? start->is_solid is_container Is it an empty container? start->is_container Empty Container solid_waste Collect in Solid Hazardous Waste Container is_solid->solid_waste Solid liquid_waste Collect in Liquid Hazardous Waste Container is_solid->liquid_waste Liquid label_container Label container with 'Hazardous Waste' and contents solid_waste->label_container liquid_waste->label_container triple_rinse Triple-rinse with appropriate solvent? is_container->triple_rinse collect_rinsate Collect rinsate as hazardous liquid waste triple_rinse->collect_rinsate Yes non_rinsed_container Dispose of container as solid hazardous waste triple_rinse->non_rinsed_container No collect_rinsate->liquid_waste defaced_container Deface label and dispose of container as non-hazardous waste collect_rinsate->defaced_container end Proper Disposal Complete defaced_container->end non_rinsed_container->label_container store_in_saa Store in designated Satellite Accumulation Area (SAA) label_container->store_in_saa request_pickup Request pickup from EHS/Hazardous Waste Management store_in_saa->request_pickup request_pickup->end

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.